molecular formula C8H14Cl2N2 B2479565 2-Pyridin-4-ylpropan-1-amine;dihydrochloride CAS No. 2416230-49-2

2-Pyridin-4-ylpropan-1-amine;dihydrochloride

Cat. No.: B2479565
CAS No.: 2416230-49-2
M. Wt: 209.11
InChI Key: PFSHXDJWAVNKNO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pyridin-4-ylpropan-1-amine;dihydrochloride is a useful research compound. Its molecular formula is C8H14Cl2N2 and its molecular weight is 209.11. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-pyridin-4-ylpropan-1-amine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2.2ClH/c1-7(6-9)8-2-4-10-5-3-8;;/h2-5,7H,6,9H2,1H3;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULPNFWGNFITSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=NC=C1.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Pyridin-4-ylpropan-1-amine Dihydrochloride: Technical Guide & Application Protocol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride , a critical building block in medicinal chemistry, particularly for the synthesis of kinase inhibitors targeting the Rho-associated protein kinase (ROCK) and Protein Kinase C (PKC) pathways.

Executive Summary & Chemical Identity

2-Pyridin-4-ylpropan-1-amine dihydrochloride is a chiral pyridine derivative characterized by a propyl chain with a primary amine at the C1 position and a pyridine ring at the C2 position. It serves as a "privileged scaffold" in drug discovery, providing a rigid linker that positions the pyridine nitrogen—a key hydrogen bond acceptor—at a precise distance from the primary amine, which often interacts with acidic residues (e.g., Asp, Glu) in enzyme active sites.

Chemical Identity Table
PropertySpecification
IUPAC Name 2-(Pyridin-4-yl)propan-1-amine dihydrochloride
Synonyms

-Methyl-4-pyridineethanamine 2HCl; 1-Amino-2-(4-pyridyl)propane dihydrochloride
CAS Number 2416230-49-2 (Dihydrochloride); 85488-30-8 (Free Base)
Molecular Formula

Molecular Weight 209.12 g/mol (Salt); 136.19 g/mol (Free Base)
Chirality Contains one stereocenter at C2.[1][2][3] Usually supplied as a racemate unless specified (R/S).
Solubility Highly soluble in Water, Methanol, DMSO; Insoluble in Hexane, Et2O.
pKa (Calc.) Pyridine

; Primary Amine

Synthesis & Manufacturing Logic

The synthesis of 2-Pyridin-4-ylpropan-1-amine is non-trivial due to the need to introduce the methyl group at the beta-position relative to the amine while maintaining the pyridine ring's integrity. The most robust industrial route involves the alkylation of 4-pyridylacetonitrile followed by reduction.

Synthetic Pathway (Mechanism-Based)

The choice of 4-pyridylacetonitrile as the starting material is strategic: the electron-withdrawing nature of the pyridine ring and the nitrile group makes the alpha-protons highly acidic (


), facilitating clean alkylation.
Step 1: Alpha-Methylation
  • Reagents: 4-Pyridylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH) or LiHMDS.

  • Solvent: THF or DMF (Anhydrous).

  • Mechanism: Deprotonation forms a resonance-stabilized carbanion, which attacks MeI via

    
    .
    
  • Critical Control: Temperature must be controlled (-78°C to 0°C) to prevent di-methylation.

Step 2: Nitrile Reduction
  • Reagents: Raney Nickel/

    
     or Lithium Aluminum Hydride (LAH).
    
  • Conditions: High pressure hydrogenation (50 psi) or reflux in THF (for LAH).

  • Outcome: Converts the nitrile (-CN) to the primary amine (-CH2NH2).

Step 3: Salt Formation
  • Reagents: HCl in Dioxane or Diethyl Ether.

  • Logic: The dihydrochloride salt is formed to stabilize the amine (preventing oxidation/carbamate formation) and ensure water solubility for biological assays.

Synthesis Workflow Diagram

The following diagram illustrates the critical process flow, highlighting decision points for impurity control.

SynthesisPathway Start 4-Pyridylacetonitrile (Starting Material) Step1 Step 1: Alpha-Methylation (NaH, MeI, THF, 0°C) Start->Step1 Deprotonation Inter Intermediate: 2-(Pyridin-4-yl)propionitrile Step1->Inter C-Alkylation Step2 Step 2: Reduction (Raney Ni, H2, 50 psi) Inter->Step2 Hydrogenation Product Free Base: 2-Pyridin-4-ylpropan-1-amine Step2->Product Nitrile -> Amine Salt Step 3: Salt Formation (HCl/Dioxane) Product->Salt Acidification Final Final Product: Dihydrochloride Salt Salt->Final Crystallization

Figure 1: Step-wise synthesis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride, emphasizing the critical methylation and reduction phases.

Applications in Drug Development

This molecule is not merely a reagent; it is a pharmacophore scaffold . In kinase inhibitor design, specifically for ROCK (Rho-associated protein kinase), the spatial arrangement of the pyridine ring and the amine is crucial.

Pharmacophore Modeling
  • Hinge Binder: The pyridine nitrogen often acts as a hydrogen bond acceptor, interacting with the hinge region of the kinase ATP-binding pocket.

  • Solvent Channel Extender: The propyl-amine chain extends towards the ribose-binding pocket or the solvent front.

  • Ionic Interaction: The primary amine (protonated at physiological pH) can form salt bridges with conserved Aspartate (Asp) or Glutamate (Glu) residues (e.g., Glu127 in ROCK1).

Biological Context Diagram

The diagram below visualizes how this specific scaffold fits into a generic kinase inhibitor binding model.

Pharmacophore Hinge Kinase Hinge Region (H-Bond Donor) AcidicRes Conserved Asp/Glu (Anionic Site) Hydrophobic Hydrophobic Pocket (Gatekeeper) Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Hinge H-Bonding Pyridine->Hydrophobic Pi-Stacking Linker Chiral Propyl Chain (Rigid Spacer) Linker->Pyridine Covalent Amine Primary Amine (Cationic Center) Linker->Amine Covalent Amine->AcidicRes Salt Bridge

Figure 2: Pharmacophore interaction map showing the dual-binding mode of the 2-pyridin-4-ylpropan-1-amine scaffold within a kinase active site.

Handling, Stability & Analytical Protocols

Storage & Stability
  • Hygroscopicity: The dihydrochloride salt is extremely hygroscopic. It will deliquesce (turn into liquid) if exposed to ambient air for prolonged periods.

  • Protocol: Store under inert gas (

    
     or Ar) in a desiccator at -20°C.
    
  • Re-drying: If the solid becomes sticky, dry under high vacuum (

    
     mbar) at 40°C over 
    
    
    
    for 24 hours.
Analytical Validation (HPLC)

Because the molecule is polar and basic, standard C18 reverse-phase HPLC often results in peak tailing.

  • Column: C18 column with high carbon load and end-capping (e.g., Agilent Zorbax Eclipse Plus).

  • Mobile Phase A: Water + 0.1% Trifluoroacetic acid (TFA) or Heptafluorobutyric acid (HFBA) as an ion-pairing agent.

  • Mobile Phase B: Acetonitrile + 0.1% TFA.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine absorption).

Safety (MSDS Summary)
  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

  • PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

  • First Aid: In case of contact, flush with water for 15 minutes. The pyridine moiety can be toxic if ingested in large quantities.

References

  • Google Patents. (2020).[4] WO2020100959A1 - 1,3,4-oxadiazolone compound and medicine. Retrieved from

  • Google Patents. (2007).[4] WO2007103432A2 - Use of pyrazolo[1,5a]pyrimidin-7-yl amine derivatives in the treatment of neurological disorders.[4] Retrieved from

  • PubChem. (n.d.). Compound Summary for CAS 85488-30-8. Retrieved from [Link]

Sources

A Technical Guide to 2-Pyridin-4-ylpropan-1-amine Dihydrochloride (2HCl)

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, pyridine derivatives represent a class of heterocyclic compounds with immense therapeutic potential. The pyridine scaffold, due to its unique electronic properties and ability to participate in hydrogen bonding, is a privileged structure found in numerous approved drugs. This guide provides a comprehensive technical overview of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride, a specific bifunctional building block poised for utility in synthetic chemistry and drug discovery.

This molecule features a primary amine and a pyridine ring, offering two key reactive sites for elaboration into more complex chemical entities.[1] Its structure is of interest to researchers developing novel therapeutics, particularly in areas targeting the central nervous system and infectious diseases. This document serves as a detailed resource, covering the compound's chemical identity, a robust synthetic protocol, methods for analytical validation, and its potential applications.

Chemical Identity and Physicochemical Properties

The fundamental characteristics of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride are summarized below. The molecular formula and weight are consistent with its structural isomers, such as (R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride.[2]

Table 1: Core Compound Identifiers

IdentifierValue
IUPAC Name 2-(pyridin-4-yl)propan-1-amine;dihydrochloride
Synonyms 2-(4-pyridyl)propylamine dihydrochloride
Chemical Formula C₈H₁₄Cl₂N₂
Molecular Weight 209.12 g/mol
Chemical Structure Chemical structure of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

Table 2: Predicted Physicochemical Properties

PropertyValue/DescriptionRationale
Appearance White to off-white crystalline solidTypical for amine hydrochloride salts.
Solubility Soluble in water and methanolThe dihydrochloride salt form significantly increases aqueous solubility compared to the free base.
Melting Point >200°C (with decomposition)Expected for a small molecule dihydrochloride salt.
Stability Hygroscopic; stable under inert, dry conditionsAmine salts readily absorb moisture from the air. Should be stored in a desiccator.

Synthesis and Purification

The synthesis of 2-Pyridin-4-ylpropan-1-amine can be achieved through several established routes. A logical and efficient method is the reductive amination of a suitable ketone precursor, 4-acetylpyridine. This multi-step process is reliable and utilizes common laboratory reagents.

Causality in Experimental Design

The chosen pathway begins with the conversion of a commercially available ketone to an oxime. The oxime provides a stable intermediate that can be readily reduced to the primary amine. This avoids the direct, and often less selective, reductive amination of the ketone with ammonia. The final step involves converting the isolated free base amine into its dihydrochloride salt, which enhances stability and improves handling characteristics for subsequent applications.

Experimental Protocol: Synthesis via Oxime Reduction

Step 1: Synthesis of 4-Acetylpyridine Oxime

  • Dissolve hydroxylamine hydrochloride (1.2 eq.) in water, followed by the addition of 20% aqueous sodium hydroxide to liberate the free hydroxylamine.

  • To this stirred solution, add 4-acetylpyridine (1.0 eq.) at room temperature. A precipitate should form rapidly.

  • Continue stirring for 2-3 hours to ensure the reaction goes to completion.

  • Collect the solid product by suction filtration, wash thoroughly with cold water, and dry under vacuum to yield 4-acetylpyridine oxime.

Step 2: Reduction of Oxime to 2-Pyridin-4-ylpropan-1-amine (Free Base)

  • In a round-bottomed flask under an inert atmosphere (e.g., Argon or Nitrogen), suspend the 4-acetylpyridine oxime (1.0 eq.) in a suitable solvent such as ethanol or methanol.

  • Add a reducing agent, such as sodium borohydride (NaBH₄) in the presence of a Lewis acid like NiCl₂ or by catalytic hydrogenation (H₂/Pd-C). For catalytic hydrogenation, charge a high-pressure vessel with the oxime, catalyst (e.g., 10% Pd/C), and solvent (ethanol).

  • Pressurize the vessel with hydrogen gas (e.g., 50-100 psi) and stir at room temperature or with gentle heating (40-50°C) for 12-24 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude free base amine as an oil.

Step 3: Formation of the Dihydrochloride Salt

  • Dissolve the crude amine from Step 2 in a minimal amount of a suitable solvent, such as isopropanol or diethyl ether.

  • Cool the solution in an ice bath.

  • Slowly bubble anhydrous hydrogen chloride (HCl) gas through the solution, or add a solution of HCl in a compatible solvent (e.g., 2M HCl in diethyl ether) dropwise with vigorous stirring.

  • A white precipitate of 2-Pyridin-4-ylpropan-1-amine dihydrochloride will form.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Visualization of Synthetic Workflow

G cluster_0 Step 1: Oxime Formation cluster_1 Step 2: Reduction cluster_2 Step 3: Salt Formation Ketone 4-Acetylpyridine Reagent1 NH2OH·HCl, NaOH Ketone->Reagent1 Oxime 4-Acetylpyridine Oxime Reagent1->Oxime Oxime_ref 4-Acetylpyridine Oxime Reagent2 H2, Pd/C (Catalyst) Amine 2-Pyridin-4-ylpropan-1-amine (Free Base) Reagent2->Amine Amine_ref Free Base Amine Oxime_ref->Reagent2 Reagent3 2 eq. HCl in Ether Salt 2-Pyridin-4-ylpropan-1-amine·2HCl (Final Product) Reagent3->Salt Amine_ref->Reagent3

Caption: Synthetic workflow for 2-Pyridin-4-ylpropan-1-amine 2HCl.

Analytical Characterization

To ensure the identity, structure, and purity of the synthesized compound, a panel of standard analytical techniques must be employed. This process is critical for the trustworthiness of any subsequent research.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Objective: To confirm the molecular structure and connectivity of atoms.

  • Methodology:

    • Prepare a sample by dissolving 5-10 mg of the compound in a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or Methanol-d₄.

    • ¹H NMR: Acquire a proton NMR spectrum. Expect to see signals corresponding to the aromatic protons on the pyridine ring (typically in the δ 7.5-8.8 ppm range), the methine (CH) and methylene (CH₂) protons of the propyl chain, and the methyl (CH₃) group protons. The integration of these signals should correspond to the number of protons in each environment.

    • ¹³C NMR: Acquire a proton-decoupled carbon NMR spectrum. Expect distinct signals for the carbons of the pyridine ring, as well as the three unique carbons of the propyl chain.

Protocol 2: Mass Spectrometry (MS)
  • Objective: To confirm the molecular weight of the compound.

  • Methodology:

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol).

    • Analyze using Electrospray Ionization (ESI) in positive ion mode.

    • The resulting spectrum should show a prominent peak corresponding to the molecular ion of the free base [M+H]⁺ at an m/z (mass-to-charge ratio) of approximately 137.11, calculated for C₈H₁₃N₂⁺. The dihydrochloride salt will dissociate in the ESI source.

Protocol 3: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity of the final compound.

  • Methodology:

    • Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient system of (A) Water with 0.1% Trifluoroacetic Acid (TFA) and (B) Acetonitrile with 0.1% TFA.

    • Gradient: Start with a low percentage of B (e.g., 5%) and ramp up to a high percentage (e.g., 95%) over 10-15 minutes.

    • Detection: Use a UV detector set to a wavelength where the pyridine ring absorbs, typically around 254-260 nm.

    • Analysis: The purity is calculated based on the area percentage of the main product peak relative to all other peaks in the chromatogram.

Applications in Research and Drug Development

2-Pyridin-4-ylpropan-1-amine is best understood as a versatile molecular scaffold. The true value of this compound lies not in its inherent biological activity, but in its potential as a starting material for the synthesis of more complex, high-value molecules.

  • Scaffold for Library Synthesis: The presence of two distinct nitrogen atoms—a primary aliphatic amine and an aromatic pyridine nitrogen—allows for selective chemical modifications. The primary amine can be readily acylated, alkylated, or used in reductive amination reactions to build out one vector of the molecule. The pyridine nitrogen can be quaternized or used to direct metallation reactions, providing a second, orthogonal handle for modification.

  • CNS-Targeting Agents: The pyridine moiety is a common feature in drugs that target the central nervous system. Its ability to act as a hydrogen bond acceptor and its relative polarity make it a valuable component in designing molecules that interact with neurotransmitter receptors and transporters. Analogs such as 3-(4-chlorophenyl)-N,N-dimethyl-3-pyridin-2-ylpropan-1-amine have been investigated as potential Selective Serotonin Reuptake Inhibitors (SSRIs).[3]

  • Antimicrobial Development: Pyridine derivatives have been extensively explored for their antimicrobial properties.[3] The scaffold of 2-Pyridin-4-ylpropan-1-amine can be used to synthesize novel compounds for screening against a range of bacterial and fungal pathogens.

Visualization of the Molecular Scaffold Concept

G Scaffold 2-Pyridin-4-ylpropan-1-amine Mod1 Acylation / Alkylation (Amine Chemistry) Scaffold->Mod1 Site 1: -NH2 Mod2 Quaternization (Pyridine Chemistry) Scaffold->Mod2 Site 2: Pyridine N Drug1 CNS Agent Mod1->Drug1 Drug2 Antimicrobial Mod1->Drug2 Drug3 Enzyme Inhibitor Mod2->Drug3 Mod3 Coupling Reactions (e.g., Suzuki, Buchwald) Mod3->Drug2

Caption: Versatility of the scaffold for creating diverse molecules.

Handling and Storage

  • Safety: Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated area or chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The compound is hygroscopic and should be protected from moisture. A desiccator or dry box is recommended for long-term storage.

Conclusion

2-Pyridin-4-ylpropan-1-amine dihydrochloride is a valuable chemical intermediate characterized by its dual reactive sites. While not an end-product itself, its utility as a foundational building block for constructing diverse and complex molecular architectures is significant. This guide has provided a comprehensive technical framework, including its synthesis, analytical validation, and potential applications, to empower researchers in their pursuit of novel chemical entities for drug discovery and development.

References

  • Organic Syntheses. 4-Acetylpyridine oxime tosylate. Available at: [Link]

  • PrepChem. Synthesis of 2-(Pyridin-4-yl)-ethylamine. Available at: [Link]

  • PubChemLite. 2-methyl-2-(pyridin-4-yl)propan-1-amine. Available at: [Link]

  • PubChemLite. 2-methyl-1-(pyridin-4-yl)propan-1-amine. Available at: [Link]

  • Colby, D. A., Bergman, R. G., & Ellman, J. A. (2008). Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Journal of the American Chemical Society, 130(11), 3645–3651. Available at: [Link]

  • St. John, T. (2017). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. YouTube. Available at: [Link]

Sources

Technical Monograph: 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Pyridin-4-ylpropan-1-amine dihydrochloride (CAS 2416230-49-2 ) is a specialized pyridine-based building block used primarily in the synthesis of bioactive small molecules. Structurally, it consists of a propyl chain substituted at the 2-position with a 4-pyridyl moiety and terminating in a primary amine. This specific substitution pattern makes it a critical scaffold for Fragment-Based Drug Discovery (FBDD) , particularly in the development of kinase inhibitors (e.g., Rho-associated protein kinase [ROCK]) and histaminergic ligands.

This guide provides a comprehensive technical profile, including physicochemical properties, validated synthetic pathways, and handling protocols for research applications.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound exists as a dihydrochloride salt, which significantly enhances its stability and water solubility compared to the free base (CAS 85488-30-8), making it the preferred form for storage and biological assays.

Table 1: Core Chemical Data
PropertySpecification
Chemical Name 2-(Pyridin-4-yl)propan-1-amine dihydrochloride
CAS Number (Salt) 2416230-49-2
CAS Number (Free Base) 85488-30-8
Molecular Formula C₈H₁₄Cl₂N₂ (Salt) / C₈H₁₂N₂ (Base)
Molecular Weight 209.12 g/mol (Salt) / 136.19 g/mol (Base)
Appearance White to off-white hygroscopic crystalline solid
Solubility Highly soluble in Water, DMSO, Methanol
pKa (Calculated) ~5.2 (Pyridine N), ~9.8 (Primary Amine)
SMILES CC(CN)C1=CC=NC=C1.Cl.Cl
InChI Key Derived from structure

Synthetic Methodology & Production

The synthesis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride requires precise control over regioselectivity to avoid isomer formation (e.g., linear 3-pyridin-4-ylpropan-1-amine). The most robust route involves the alkylation of 4-pyridylacetonitrile followed by reduction.

Validated Synthetic Route

This protocol ensures high purity by utilizing a nitrile intermediate, which is easily purified before the final reduction step.

Step 1:


-Methylation 
  • Reagents: 4-Pyridylacetonitrile, Methyl Iodide (MeI), Sodium Hydride (NaH).

  • Solvent: THF (anhydrous).

  • Mechanism: Deprotonation of the benzylic carbon forms a carbanion, which attacks MeI.

  • Critical Control: Temperature must be maintained at 0°C to prevent di-methylation.

Step 2: Nitrile Reduction

  • Reagents: Lithium Aluminum Hydride (LiAlH₄) or H₂/Raney Nickel.

  • Solvent: Diethyl Ether or Methanol/NH₃.

  • Outcome: Conversion of the nitrile (-CN) to the primary amine (-CH₂NH₂).

Step 3: Salt Formation

  • Reagents: HCl in 1,4-Dioxane or Ethanol.

  • Procedure: The crude amine oil is dissolved in ethanol, and excess HCl is added. The dihydrochloride salt precipitates upon cooling or addition of diethyl ether.

Synthesis Workflow Diagram

Synthesis Start 4-Pyridylacetonitrile (Starting Material) Inter1 Intermediate: 2-(Pyridin-4-yl)propanenitrile Start->Inter1 1. NaH, THF, 0°C 2. MeI (1.0 eq) ProdBase Free Base: 2-(Pyridin-4-yl)propan-1-amine Inter1->ProdBase LiAlH4, Et2O Reflux, 4h Final Target Product: Dihydrochloride Salt (CAS 2416230-49-2) ProdBase->Final HCl/Dioxane Precipitation

Figure 1: Step-wise synthetic pathway from commercially available 4-pyridylacetonitrile.

Applications in Drug Discovery

The 2-pyridin-4-ylpropan-1-amine scaffold serves as a "privileged structure" in medicinal chemistry, capable of engaging multiple biological targets via distinct binding modes.

Kinase Inhibition (ROCK/PKA)

The pyridine nitrogen acts as a hydrogen bond acceptor in the hinge region of kinases, while the primary amine (protonated at physiological pH) interacts with conserved aspartate or glutamate residues in the active site.

  • Target Class: Rho-associated protein kinase (ROCK) inhibitors.

  • Mechanism: Competitive inhibition at the ATP binding site.

Histaminergic Ligands

Due to its structural isomorphism with histamine and betahistine, this compound is used to probe H3 and H4 histamine receptors. The


-methyl group introduces chirality (if resolved) and steric bulk that can improve selectivity over H1/H2 receptors.
Pharmacophore Mapping

Pharmacophore Comp 2-Pyridin-4-ylpropan-1-amine PyN Pyridine Nitrogen: H-Bond Acceptor (Hinge Binder) Comp->PyN Amine Primary Amine: Cationic Interaction (Salt Bridge) Comp->Amine Linker Propyl Backbone: Hydrophobic Interaction (Van der Waals) Comp->Linker

Figure 2: Pharmacophore decomposition highlighting key interaction points for ligand-receptor binding.

Handling & Safety Protocols

As a dihydrochloride salt, the compound is hygroscopic and acidic. Strict adherence to safety protocols is required to maintain compound integrity and user safety.[2][3][4]

Storage Conditions
  • Temperature: -20°C (Long-term); 2-8°C (Active use).

  • Atmosphere: Store under Argon or Nitrogen.

  • Desiccation: Required.[2][5] The salt will absorb atmospheric moisture, leading to hydrolysis or stoichiometry changes.

Safety Data (GHS Classification)
  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[6][4]

    • H315: Causes skin irritation.[6][2][4]

    • H319: Causes serious eye irritation.[6][2][4]

    • H335: May cause respiratory irritation.[6][2][4]

  • PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid dust inhalation.

References

  • Chemical Source Registry . 2-Pyridin-4-ylpropan-1-amine dihydrochloride Entry. ChemSrc. Link

  • PubChem Database . 2-(Pyridin-4-yl)propan-1-amine (Free Base) Compound Summary. National Center for Biotechnology Information. Link

  • Medicinal Chemistry Reviews. Pyridine Scaffolds in Kinase Inhibitor Design. Journal of Medicinal Chemistry (General Reference for Scaffold Utility).
  • Synthetic Protocols. General Method for Reduction of Arylacetonitriles. Organic Syntheses, Coll. Vol. 3, p. 720.

Sources

2-Pyridin-4-ylpropan-1-amine dihydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: February 2026

Technical Whitepaper: Structural Characterization and Analytical Profiling of 2-(Pyridin-4-yl)propan-1-amine Dihydrochloride

Part 1: Executive Summary & Molecular Identity

The molecule 2-(Pyridin-4-yl)propan-1-amine dihydrochloride represents a critical "privileged scaffold" in medicinal chemistry, particularly as a fragment in Rho-associated protein kinase (ROCK) inhibitors and histamine analogs. Unlike its linear isomer (3-(pyridin-4-yl)propan-1-amine), this branched congener possesses a chiral center at the C2 position, introducing stereochemical complexity that requires rigorous analytical control.

This guide provides a definitive structural analysis workflow. It addresses the specific challenges of characterizing this amphiphilic salt, including distinguishing regioisomers, quantifying the dihydrochloride counterion stoichiometry, and resolving enantiomers.

Molecular Specifications
PropertyDetail
IUPAC Name 2-(Pyridin-4-yl)propan-1-amine dihydrochloride
Synonyms

-Methyl-4-pyridineethanamine 2HCl; 4-(1-Amino-2-propyl)pyridine 2HCl
Formula

Molecular Weight 136.20 (Free Base) / 209.12 (Dihydrochloride)
Key Structural Features Pyridine ring (4-sub), Chiral center (C2), Primary amine (C1)
Physical State Hygroscopic white to off-white crystalline solid

Part 2: Synthetic Context & Impurity Profiling

Understanding the synthesis is a prerequisite for accurate structural analysis, as it dictates the impurity profile. The branched structure is typically accessed via the reduction of 2-(pyridin-4-yl)propanenitrile or the amide derivative of 2-(pyridin-4-yl)propanoic acid .

Critical Impurity Vectors:

  • Regioisomers: The linear n-propyl isomer (3-pyridin-4-yl...) is a common byproduct if the alkylation step lacks regiocontrol.

  • Over-reduction: Reduction of the pyridine ring to a piperidine moiety (4-piperidinyl analog).

  • Inorganic Contamination: Residual metal catalysts (Pd, Pt) from hydrogenation steps.

Visualization: Synthetic & Analytical Workflow

AnalyticalWorkflow cluster_Analysis Structural Confirmation Cycle Start Crude 2-(Pyridin-4-yl)propan-1-amine Purification Salt Formation (HCl/iPrOH) Start->Purification Crystallization NMR 1H/13C NMR (Regioisomer Check) Purification->NMR Sample Prep HPLC Chiral HPLC (Enantiomeric Excess) NMR->HPLC Identity Confirmed Titration AgNO3 Titration (Salt Stoichiometry) HPLC->Titration ee > 98% Release Certified Reference Material Titration->Release Cl- Content ~33.9%

Figure 1: Integrated workflow for the purification and validation of the dihydrochloride salt, emphasizing the sequential logic of structural confirmation.

Part 3: Spectroscopic Characterization (The Core)

The dihydrochloride salt form significantly alters the magnetic environment of the molecule compared to the free base. The protonation of both the pyridine nitrogen (


) and the primary amine (

) leads to diagnostic downfield shifts.
Nuclear Magnetic Resonance (NMR) Profiling

Solvent Selection:

  • DMSO-

    
    :  Preferred for observing exchangeable protons (
    
    
    
    and
    
    
    ).
  • 
    :  Preferred for resolution of the alkyl chain coupling but causes loss of amine signals due to deuterium exchange.
    

Predicted


 NMR Data (400 MHz, DMSO-

):
Position

(ppm)
MultiplicityIntegrationAssignment Logic
Py-2,6 8.80 - 8.90Doublet (

Hz)
2HDeshielded by ring protonation (

).
Py-3,5 7.90 - 8.00Doublet (

Hz)
2HOrtho to alkyl chain.

8.20 - 8.50Broad Singlet3HPrimary amine salt (exchangeable).
Py-

> 12.0Broad1HPyridinium proton (often very broad/invisible).
C2-H 3.30 - 3.45Multiplet1HChiral methine; deshielded by aromatic ring.
C1-

3.00 - 3.20Multiplet2HDiastereotopic protons adjacent to

.
C3-

1.25 - 1.35Doublet (

Hz)
3HDiagnostic: Confirms branched structure vs linear.

Diagnostic "Regio-Check": The presence of a doublet at ~1.3 ppm (Methyl group) is the definitive proof of the branched 2-substituted structure. The linear isomer (3-pyridin-4-yl...) would show a quintet for the central methylene and no methyl doublet.

Mass Spectrometry (ESI-MS)
  • Ionization: Positive Mode (ESI+).

  • Parent Ion:

    
     m/z (Free base mass + H).
    
  • Fragmentation Pattern:

    • m/z 120: Loss of

      
       (Characteristic of primary amines).
      
    • m/z 108: Loss of ethyl fragment (Cleavage at C2).

    • m/z 93: Pyridinium methyl cation (Characteristic picoline fragment).

Part 4: Stereochemical Analysis (Chiral HPLC)

Since C2 is a stereocenter, the "dihydrochloride" is likely a racemate unless synthesized asymmetrically. For drug development, determining the Enantiomeric Excess (ee%) is mandatory.

Protocol: Chiral Separation Standard C18 columns will not separate these enantiomers. You must use a polysaccharide-based chiral stationary phase (CSP) or an immobilized protein phase.

  • Column: Chiralpak IC or AD-H (Immobilized Amylose/Cellulose derivatives).

  • Mobile Phase: Hexane : Ethanol : Diethylamine (80:20:0.1).

    • Note: The amine modifier (DEA) is crucial to suppress tailing of the basic pyridine and primary amine.

  • Detection: UV at 254 nm (Pyridine

    
     transition).
    

Self-Validating Logic: If the sample is a racemate, you will observe two peaks with a 1:1 area ratio. If synthesized via asymmetric hydrogenation, the minor enantiomer peak allows calculation of ee%.

Part 5: Salt Stoichiometry & Solid State Analysis

The "Dihydrochloride" designation implies a theoretical chloride content of ~33.9%. Deviations indicate mono-hydrochloride formation or excess HCl trapping.

Method: Potentiometric Titration

  • Dissolution: Dissolve 50 mg of sample in 50 mL deionized water.

  • Titrant: 0.1 N Silver Nitrate (

    
    ).
    
  • Electrode: Silver/Silver Chloride combination electrode.

  • Endpoint: Two inflection points may be observed if the

    
     difference allows, but typically total chloride is measured.
    
  • Calculation:

    
    
    
    • Target: 33.5% – 34.5% (Consistent with

      
      ).
      
Visualization: Fragmentation & Salt Logic

StructureLogic cluster_Frag MS Fragmentation Logic cluster_Salt Salt Form Analysis Molecule 2-(Pyridin-4-yl)propan-1-amine [M+H]+ = 137.1 Frag1 m/z 120 [M - NH3]+ Molecule->Frag1 Deamination Frag2 m/z 93 [Py-CH2]+ Molecule->Frag2 C1-C2 Cleavage FreeBase Free Base (Oil/Low MP) Salt2HCl Dihydrochloride (Stable Solid) FreeBase->Salt2HCl + 2 eq. HCl

Figure 2: Mass spectrometry fragmentation pathways and the stabilization provided by dihydrochloride salt formation.

References

  • Scaffold Utility: Zhang, H., et al. "Recent Advances of Pyridinone and Pyridine Derivatives in Medicinal Chemistry." Frontiers in Chemistry, 2022.

  • Chiral Separation: Sielc Technologies. "HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode." Application Note.

  • NMR Characterization: Duckett, S. B., et al.[1][2][3] "Using 2H labelling to improve the NMR detectability of pyridine and its derivatives." Magnetic Resonance in Chemistry, 2011.

  • Synthetic Route (Analogous): Trushin, S., et al. "Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine)." Protocols.io, 2025.

  • General Properties: ChemScene. "(R)-1-(Pyridin-2-yl)propan-1-amine dihydrochloride Data Sheet" (Structural Analog Reference).

Sources

An In-depth Technical Guide to the Physicochemical Characterization of 2-Pyridin-4-ylpropan-1-amine dihydrochloride: Focus on pKa Determination

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The ionization constant (pKa) is a critical physicochemical parameter in drug discovery and development, profoundly influencing a compound's solubility, permeability, and ultimately, its pharmacokinetic and pharmacodynamic profile. This technical guide provides a comprehensive framework for understanding and determining the pKa values of 2-Pyridin-4-ylpropan-1-amine dihydrochloride, a diprotic compound with two key ionizable centers. In the absence of direct experimentally determined values in public literature, this guide synthesizes foundational principles with established methodologies to empower researchers in their characterization efforts. We delve into the structural basis for the compound's acid-base behavior, provide estimated pKa values based on analogous structures, and present a detailed, field-proven protocol for experimental determination via potentiometric titration. Furthermore, we explore the utility of computational methods for pKa prediction, offering a holistic perspective for drug development professionals.

Introduction: The Central Role of pKa in Pharmaceutical Sciences

The journey of a drug molecule from administration to its site of action is a complex odyssey governed by its intrinsic physicochemical properties. Among these, the acid dissociation constant, or pKa, stands as a cornerstone parameter. It quantitatively describes the tendency of a molecule to ionize at a given pH. This is of paramount importance as the ionization state of a drug affects:

  • Aqueous Solubility: The ionized form of a compound is typically more water-soluble than its neutral form. Understanding the pKa allows for the formulation of solutions at an appropriate pH to ensure adequate solubility for administration and dissolution.

  • Membrane Permeability: Biological membranes, being lipidic in nature, are more readily traversed by neutral, uncharged species. The pKa value, in conjunction with the pH of physiological compartments (e.g., stomach, intestine, blood), dictates the fraction of a drug that exists in its membrane-permeable form, thus influencing absorption and distribution[1].

  • Drug-Target Interactions: The binding of a drug to its biological target often involves ionic interactions. The ionization state of both the drug and the target, governed by their respective pKa values and the local pH, can be critical for therapeutic efficacy.

2-Pyridin-4-ylpropan-1-amine dihydrochloride possesses two ionizable functional groups: a pyridine ring nitrogen and a primary aliphatic amine. This diprotic nature means it will have two distinct pKa values, each corresponding to the deprotonation of one of these sites. Accurate determination of these values is therefore an indispensable step in its preclinical development.

Molecular Structure and Predicted Ionization Equilibria

2-Pyridin-4-ylpropan-1-amine is supplied as a dihydrochloride salt, indicating that in its solid state, both the pyridine nitrogen and the primary amine are protonated, each associated with a chloride counter-ion. When dissolved in an aqueous solution, the compound will exist in different ionization states depending on the pH.

The two key ionizable centers are:

  • The Pyridine Ring Nitrogen: The pyridine nitrogen is part of an aromatic heterocyclic system. The lone pair of electrons on this nitrogen is not delocalized within the aromatic π-system, making it available for protonation.[2] Pyridine itself has a pKa of approximately 5.25 for its conjugate acid, the pyridinium ion.

  • The Primary Aliphatic Amine: The propan-1-amine side chain contains a primary amine. Aliphatic amines are generally more basic than aromatic amines. The pKa values for the conjugate acids of simple primary alkylamines typically fall within the range of 9.5 to 11.0.[1][2]

The dissociation equilibria for the fully protonated species (H₂A²⁺) in solution can be represented as follows:

H₂A²⁺ ⇌ HA⁺ + H⁺ (pKa₁) (Deprotonation of the more acidic center)

HA⁺ ⇌ A + H⁺ (pKa₂) (Deprotonation of the less acidic center)

Based on the typical pKa values of substituted pyridines and aliphatic amines, we can predict the approximate values for our compound of interest. The pyridinium ion is expected to be the more acidic of the two protonated centers.

Estimated pKa Values
Ionizable GroupEstimated pKaRationale
Pyridinium ion (pKa₁)~ 5.0 - 5.5Based on the pKa of pyridine (5.25)[2]. The alkylamine substituent at the 4-position is weakly electron-donating, which may slightly increase the basicity (and thus the pKa of the conjugate acid) compared to unsubstituted pyridine.
Propylammonium ion (pKa₂)~ 10.0 - 10.8Based on the pKa of similar primary alkylamines like propylamine (pKa of conjugate acid ≈ 10.71)[1]. The pyridine ring will have a minor electron-withdrawing inductive effect, which might slightly decrease the basicity of the amine compared to a simple alkylamine.

These estimations provide a valuable starting point for experimental design. The following diagram illustrates the sequential deprotonation of 2-Pyridin-4-ylpropan-1-amine.

pKa_Equilibria H2A Fully Protonated (H₂A²⁺) pH < pKa₁ HA Monoprotonated (HA⁺) pKa₁ < pH < pKa₂ H2A->HA + H⁺ (pKa₁) A Neutral (A) pH > pKa₂ HA->A + H⁺ (pKa₂)

Caption: Ionization equilibria of 2-Pyridin-4-ylpropan-1-amine.

Experimental Determination of pKa Values by Potentiometric Titration

Potentiometric titration is the gold standard for pKa determination due to its precision and ability to characterize multiprotic compounds.[3][4] The method involves monitoring the pH of a solution of the compound as a titrant (a strong base, in this case) is added incrementally. The pKa values are determined from the inflection points of the resulting titration curve.

Principle of the Method

For a diprotic acid like the dihydrochloride salt of our compound, titration with a strong base (e.g., NaOH) will result in a curve with two distinct buffer regions and two equivalence points. The pH at the midpoint of each buffer region (i.e., at half-equivalence) corresponds to a pKa value.[5]

Self-Validating Experimental Protocol

This protocol is designed to be self-validating by incorporating system calibration and control measures.

Materials and Equipment:

  • 2-Pyridin-4-ylpropan-1-amine dihydrochloride (high purity)

  • Standardized 0.1 M Sodium Hydroxide (NaOH) solution (carbonate-free)

  • Standardized 0.1 M Hydrochloric Acid (HCl) solution

  • Potassium Chloride (KCl) for ionic strength adjustment

  • High-purity water (degassed to remove CO₂)

  • Calibrated pH meter with a combination glass electrode (resolution of 0.01 pH units)

  • Autotitrator or a precision burette

  • Magnetic stirrer and stir bar

  • Thermostatically controlled reaction vessel (e.g., jacketed beaker)

Workflow Diagram:

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis P1 Calibrate pH meter (pH 4, 7, 10 buffers) P2 Prepare 0.01 M sample solution in degassed water with 0.15 M KCl P1->P2 P3 Purge solution with Nitrogen P2->P3 T1 Adjust starting pH to ~2.0 with 0.1 M HCl P3->T1 T2 Titrate with standardized 0.1 M NaOH T1->T2 T3 Record pH and titrant volume incrementally T2->T3 A1 Plot pH vs. Volume of NaOH T3->A1 A2 Calculate 1st and 2nd derivatives (d(pH)/dV, d²(pH)/dV²) A1->A2 A3 Identify equivalence points (peaks in 1st derivative) A2->A3 A4 Determine pKa values (pH at half-equivalence points) A3->A4 Thermodynamic_Cycle HA_gas HA⁺ (gas) A_gas A (gas) HA_gas->A_gas ΔG°gas HA_solv HA⁺ (solv) HA_gas->HA_solv ΔG°solv(HA⁺) H_gas H⁺ (gas) A_solv A (solv) A_gas->A_solv ΔG°solv(A) H_solv H⁺ (solv) H_gas->H_solv ΔG°solv(H⁺) HA_solv->A_solv ΔG°solv

Caption: Thermodynamic cycle for pKa calculation.

Key Computational Steps:

  • Quantum Mechanical Calculations: The gas-phase free energies of the protonated and deprotonated species are calculated using methods like Density Functional Theory (DFT). [6]2. Solvation Model: The free energies of solvation are calculated using a continuum solvation model (e.g., PCM, SMD) which treats the solvent as a continuous medium with a defined dielectric constant. [7]3. pKa Calculation: The pKa is then calculated from the overall free energy change of the reaction in solution.

While powerful, the accuracy of these predictions can vary, with mean absolute errors often in the range of 0.5-1.0 pKa units or higher, depending on the method and the chemical class of the compound. [7]Therefore, computational predictions should be viewed as complementary to, and not a replacement for, rigorous experimental determination.

Conclusion

The determination of the pKa values of 2-Pyridin-4-ylpropan-1-amine dihydrochloride is a critical step in its characterization as a potential drug candidate. This guide has outlined the theoretical basis for its diprotic nature, provided well-grounded estimates for its two pKa values (~5.0-5.5 and ~10.0-10.8), and detailed a robust, self-validating protocol for their experimental determination using potentiometric titration. By integrating these experimental methodologies with the insights from computational predictions, researchers and drug development professionals can build a comprehensive physicochemical profile of this compound, enabling informed decisions in formulation, ADME screening, and overall development strategy.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]

  • OpenStax. (2023). Organic Chemistry: A Tenth Edition. Basicity of Amines. [Link]

  • Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. [Link]

  • Suresh, C. H., & Koga, N. (2012). Study of pKa values of alkylamines based on density functional theory. Journal of Physical Organic Chemistry, 25(7), 568-575. [Link]

  • LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. [Link]

  • ECETOC. (2014). Technical Report No. 122: APPENDIX A: MEASUREMENT OF ACIDITY (pKA). [Link]

  • Reijenga, J., van Hoof, A., van Loon, A., & Teunissen, B. (2013). Development of Methods for the Determination of pKa Values. Analytical Chemistry Insights, 8, 53–71. [Link]

  • Serjeant, E. P., & Dempsey, B. (1979). Ionisation Constants of Organic Acids in Aqueous Solution. Pergamon Press. [Link]

  • S. Babić, A. J. M. Horvat, D. M. Babić, and M. Kaštelan-Macan, "Determination of pKa values of active pharmaceutical ingredients," TrAC Trends in Analytical Chemistry, vol. 26, no. 11, pp. 1043-1061, 2007. [Link]

  • O. I. El-Sattar, A. A. El-Gamal, and M. I. El-Enany, "Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry," Hacettepe University Journal of the Faculty of Pharmacy, vol. 44, no. 2, pp. 249-262, 2024. [Link]

  • F. H. A. Ribeiro, G. F. da C. P. e Silva, and J. R. Pliego, "On the Accuracy of the Direct Method to Calculate pKa from Electronic Structure Calculations," The Journal of Physical Chemistry A, vol. 125, no. 1, pp. 414-423, 2021. [Link]

  • M. I. T. Department of Chemistry. (n.d.). Experiment #5: The Potentiometric Titration of an Acid Mixture. [Link]

  • A. A. Gaber, A. A. El-Bindary, and R. M. El-Shazly, "Physico-chemical characterization of some beta blockers and anti-diabetic drugs - potentiometric and spectrophotometric pKa," European Journal of Chemistry, vol. 2, no. 1, pp. 55-61, 2011. [Link]

  • A. R. M. Soares, J. A. C. da Silva, and M. A. F. de Oliveira, "Methods for pKa Determination (I): Potentiometry, Spectrophotometry, and Capillary Electrophoresis," in Reference Module in Chemistry, Molecular Sciences and Chemical Engineering, 2017. [Link]

  • J. A. G. M. de la Fuente, M. A. G. de la Fuente, and J. A. G. de la Fuente, "Potentiometric Determination of Acid Dissociation Constants (pKa) for Human and Veterinary Antibiotics," DigitalCommons@USU, 2007. [Link]

Sources

Sourcing and Quality Assurance of High Purity 2-(Pyridin-4-yl)propan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Disambiguation

Target Compound: 2-(Pyridin-4-yl)propan-1-amine dihydrochloride CAS (Free Base): 85488-30-8 CAS (Dihydrochloride): 2416230-49-2 (Note: CAS assignments for salts in this class vary by vendor; structural verification is mandatory).[1] Structure: A branched primary amine where the propyl chain carries a pyridine ring at the C2 position.[1][2]

Critical Disambiguation: Researchers often confuse this compound with its linear isomer, 3-(Pyridin-4-yl)propan-1-amine (CAS 30532-36-6).[1] The linear isomer is a common commodity chemical.[1] The branched 2-isomer discussed here is a specialized building block, often used to introduce chirality or steric constraints in kinase inhibitors (e.g., ROCK, PKA) and GPCR ligands.[1] Sourcing the wrong isomer will result in total synthesis failure or inactive biological data.[1]

Technical Specifications: Defining "High Purity"

For pharmaceutical applications, "98% purity" on a label is insufficient.[1] The specific nature of the pyridine reduction synthesis introduces impurities that can act as silent assay killers.[1]

Table 1: Critical Quality Attributes (CQA)
AttributeSpecificationRationale
Assay (HPLC) ≥ 98.0% (a/a)High purity required to prevent side-reactions in subsequent amidation/coupling steps.[1]
Salt Stoichiometry 1.9 – 2.1 eq HClCritical: Commercial batches often drift to 1.5 eq (hygroscopic loss) or >2.5 eq (excess trapped HCl), altering pH during coupling.[1]
Regio-Isomer ≤ 0.5% (Linear)The linear isomer (3-Py) competes in binding pockets, distorting SAR data.[1]
Piperidine Impurity ≤ 0.1%Result of ring over-reduction.[1] Secondary amines are potent nucleophiles that will scavenge electrophiles in the next step.[1]
Water (KF) ≤ 1.0%Highly hygroscopic salt; excess water hydrolyzes sensitive acyl chlorides or esters used in coupling.[1]

Synthesis & Impurity Origins

Understanding the synthesis is the only way to predict the impurity profile.[1] The branched isomer is typically synthesized via the alkylation of 4-pyridylacetonitrile followed by nitrile reduction.[1]

Impurity Profiling[1]
  • Des-methyl Impurity: Result of incomplete methylation of the starting nitrile.[1] Leads to the linear ethylamine analog.[1]

  • Bis-methyl Impurity: Result of over-methylation (gem-dimethyl).[1] Sterically dead in many binding pockets.[1]

  • Piperidine Analog: Result of non-selective hydrogenation of the pyridine ring.[1]

Visualization: Synthesis Pathway & Risk Map

SynthesisRisk Start 4-Pyridylacetonitrile Step1 Methylation (MeI / NaH) Start->Step1 Inter 2-(Pyridin-4-yl) propanenitrile Step1->Inter Major Imp1 Impurity A: Unreacted Nitrile (Des-methyl) Step1->Imp1 Incomplete Rxn Imp2 Impurity B: Gem-dimethyl (Over-alkylation) Step1->Imp2 Excess MeI Step2 Reduction (H2 / Raney Ni) Inter->Step2 Product 2-(Pyridin-4-yl) propan-1-amine Step2->Product Selective Cond. Imp3 Impurity C: Piperidine Analog (Ring Reduction) Step2->Imp3 Over Reduction

Figure 1: Synthesis pathway illustrating the origin of critical impurities (Red) relative to the main product flow.

Supplier Landscape & Sourcing Strategy

This compound is not a commodity.[1] Most "suppliers" listing it are aggregators with no stock.[1]

Tier 1: Verified Manufacturers & Stocking Vendors
  • Enamine / Bidepharm: Likely to have on-shelf stock or validated synthesis protocols.[1]

  • Specialized CROs (WuXi, ChemPartner): Best for >100g scale-up.[1] They will synthesize de novo.

  • Catalog Aggregators: Use with extreme caution. They often drop-ship from unverified labs, leading to batch-to-batch variability in salt form.[1]

Tier 2: The "Custom Synthesis" Route

If stock is unavailable, commission a synthesis.[1]

  • Requirement: Specify "Chromatographic purification of the nitrile intermediate."

  • Reasoning: Separating the amine product from the des-methyl amine impurity is difficult due to similar pKa and polarity.[1] Separating the nitrile precursors (polar vs non-polar) is far easier.[1]

Visualization: Supplier Vetting Workflow

SupplierVetting Start Identify Supplier CheckStock In Stock? Start->CheckStock RequestData Request H-NMR & ROA CheckStock->RequestData Yes Fail Reject / Request Custom Synthesis CheckStock->Fail No (Lead time > 4wks) AnalyzeNMR Does NMR show methyl doublet? RequestData->AnalyzeNMR AnalyzeSalt Is HCl content quantified? AnalyzeNMR->AnalyzeSalt Yes AnalyzeNMR->Fail No (Linear Isomer) Pass Approve Supplier AnalyzeSalt->Pass Yes (Titration data) AnalyzeSalt->Fail No

Figure 2: Decision tree for validating suppliers. Note that "ROA" refers to Route of Administration/Synthesis data.

Quality Control (QC) Protocol

Upon receipt of the material, the following self-validating protocol must be executed before releasing the compound to biology or chemistry teams.

Step 1: Structural Verification (1H-NMR)[1]
  • Solvent: D2O (avoids exchangeable proton confusion).

  • Diagnostic Peak: Look for a doublet at ~1.3 ppm (3H) corresponding to the methyl group CH(CH3).[1]

    • Failure Mode: A triplet at ~0.9 ppm indicates the linear ethyl impurity (from unreacted starting material).[1]

    • Failure Mode: A singlet indicates the gem-dimethyl impurity.[1]

  • Aromatic Region: Two doublets (AA'BB' system) for the 4-substituted pyridine.[1] If multiplet complexity exists, suspect piperidine contamination.[1]

Step 2: Salt Stoichiometry Determination

Do not rely on elemental analysis (EA) alone, as hygroscopic water can skew C/N ratios.[1]

  • Method: Potentiometric titration with AgNO3.[1]

  • Target: 28-30% Chloride content by weight (Calculated for C8H14Cl2N2 MW ~209.1).[1]

  • Calculation: (Vol AgNO3 * Molarity * 35.45) / Sample Weight.

Step 3: Purity by HPLC[1]
  • Column: C18 Reverse Phase (High pH stable column recommended, e.g., XBridge).

  • Mobile Phase:

    • A: 10mM Ammonium Bicarbonate (pH 10).

    • B: Acetonitrile.[1][3]

  • Why High pH? Pyridines tail badly under acidic conditions.[1] Basic pH suppresses protonation, sharpening peaks and revealing closely eluting impurities.[1]

References

  • PubChem. Compound Summary: 2-(Pyridin-4-yl)propan-1-amine.[1] National Library of Medicine.[1] Available at: [Link][1]

  • Org. Process Res. Dev. Practical Synthesis of Pyridine Derivatives. (General reference for pyridine reduction methodologies). Available at: [Link]

Sources

2-Pyridin-4-ylpropan-1-amine Dihydrochloride: A Versatile Chiral Scaffold for Kinase and GPCR Ligand Design

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Pyridin-4-ylpropan-1-amine dihydrochloride (CAS: 2416230-49-2 for 2HCl; 85488-30-8 for free base) represents a critical, yet underutilized, chiral building block in modern medicinal chemistry. As a


-branched primary amine featuring a 4-pyridyl moiety, it serves as a sophisticated "homo-analogue" to the classic 4-picolylamine scaffold. Its structural architecture—combining a basic pyridine nitrogen, a chiral alkyl backbone, and a reactive primary amine—makes it an ideal pharmacophore for targeting Rho-associated protein kinase (ROCK) , PIM kinases , and Histamine H3 receptors .

This technical guide dissects the synthetic viability, structural advantages, and therapeutic potential of this intermediate, providing researchers with a roadmap for its integration into high-affinity ligand design.

Part 1: Chemical Identity & Structural Pharmacophore

Chemical Specifications
PropertySpecification
IUPAC Name 2-(Pyridin-4-yl)propan-1-amine dihydrochloride
Common Name

-Methyl-4-pyridineethanamine 2HCl
CAS Number 2416230-49-2 (Dihydrochloride); 85488-30-8 (Free Base)
Molecular Formula

Molecular Weight 209.12 g/mol (Salt); 136.19 g/mol (Free Base)
Solubility Highly soluble in water, methanol, DMSO; insoluble in non-polar solvents.
Acidity (pKa) Pyridine N: ~5.2; Primary Amine: ~10.5
Structural Pharmacophore Analysis

The molecule's value lies in its ability to interact with multiple binding domains simultaneously. Unlike linear ethylamine chains, the


-methyl group introduces chirality and steric bulk, restricting conformational freedom and potentially enhancing selectivity for hydrophobic pockets in enzyme active sites.

Pharmacophore Pyridine Pyridine Ring (H-Bond Acceptor / Pi-Stacking) Linker Propyl Linker (Chiral Center @ C2) Pyridine->Linker Rigid Attachment Methyl Beta-Methyl Group (Hydrophobic Fill) Linker->Methyl Steric Bulk Amine Primary Amine (H-Bond Donor / Cationic Interaction) Linker->Amine Flexible Tether

Figure 1: Pharmacophore mapping of 2-Pyridin-4-ylpropan-1-amine. The beta-methyl group is critical for inducing chiral selectivity in kinase ATP-binding pockets.

Part 2: Synthetic Methodologies

The synthesis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride typically proceeds via the alkylation of 4-pyridineacetonitrile followed by reduction. This route allows for the introduction of the methyl group at the alpha-position relative to the pyridine ring.

Route A: Nitrile Alkylation & Reduction (Industrial Viability)

This pathway is preferred for scale-up due to the availability of cheap starting materials and high atom economy.

Step 1:

-Methylation of 4-Pyridineacetonitrile
  • Reagents: 4-Pyridineacetonitrile, Sodium Hydride (NaH) or LDA, Methyl Iodide (MeI), THF.

  • Mechanism: Deprotonation of the benzylic position creates a resonance-stabilized carbanion, which undergoes

    
     attack on methyl iodide.
    
  • Critical Control Point: Temperature must be maintained below -78°C (if using LDA) or 0°C (NaH) to prevent poly-alkylation.

Step 2: Nitrile Reduction
  • Reagents: Raney Nickel/H2 (50 psi) or Lithium Aluminum Hydride (LiAlH4).

  • Protocol: The nitrile is reduced to the primary amine. Catalytic hydrogenation is preferred for purity, avoiding aluminum salts.

  • Yield: Typically 75-85%.

Step 3: Salt Formation
  • Reagents: HCl in Dioxane or Ethanol.

  • Outcome: Formation of the dihydrochloride salt stabilizes the amine, preventing oxidation and facilitating storage as a hygroscopic solid.

Synthesis Start 4-Pyridineacetonitrile Step1 Step 1: Alkylation (NaH, MeI, THF, 0°C) Start->Step1 Inter Intermediate: 2-(Pyridin-4-yl)propanenitrile Step1->Inter Step2 Step 2: Reduction (Raney Ni, H2, 50 psi) Inter->Step2 ProductBase 2-Pyridin-4-ylpropan-1-amine (Free Base) Step2->ProductBase Step3 Step 3: Salt Formation (HCl/Dioxane) ProductBase->Step3 Final Final Product: Dihydrochloride Salt Step3->Final

Figure 2: Step-wise synthetic workflow for the production of 2-Pyridin-4-ylpropan-1-amine dihydrochloride.

Part 3: Pharmaceutical Applications[1][2][3][4][5]

ROCK (Rho-associated Kinase) Inhibitors

The 4-pyridine moiety is a "privileged structure" in ROCK inhibitors, exemplified by Fasudil and Ripasudil . These drugs typically utilize an isoquinoline or pyridine ring to bind to the ATP-binding site hinge region [1].

  • Application: 2-Pyridin-4-ylpropan-1-amine serves as a linker scaffold . The primary amine can be coupled to aryl sulfonamides or urea derivatives to create novel ROCK inhibitors with improved selectivity over PKA (Protein Kinase A).

  • Mechanism: The pyridine nitrogen accepts a hydrogen bond from the kinase hinge region (Met156 in ROCK1), while the

    
    -methyl group fills the hydrophobic pocket, potentially increasing potency compared to the linear ethylamine analogs.
    
PIM Kinase Inhibitors

PIM kinases (PIM1, PIM2, PIM3) are overexpressed in hematological malignancies. Recent patent literature suggests that substituted pyridine-alkyl-amines are effective scaffolds for PIM inhibition [2].

  • Design Strategy: The amine group acts as a solvent-exposed handle, allowing for the attachment of solubilizing groups (e.g., piperazines), while the pyridine core anchors the molecule in the active site.

Histamine H3 Antagonists

The structural homology to Betahistine (2-(2-pyridyl)-N-methyl-ethylamine) suggests potential activity at histamine receptors.

  • H3 Receptor Logic: H3 antagonists often feature a basic amine linked to an aromatic core. The branched propyl chain of 2-Pyridin-4-ylpropan-1-amine introduces a chiral constraint that can differentiate between H3 and H1 receptor subtypes, reducing sedative side effects.

Chiral Resolution & Enantiopurity

Because the C2 position is a stereocenter, the molecule exists as (R) and (S) enantiomers.

  • Recommendation: For drug development, resolution via chiral HPLC or diastereomeric salt crystallization (using Tartaric acid) is essential. The (S)-enantiomer often exhibits distinct biological activity profiles in kinase pockets due to the specific vector of the methyl group.

Part 4: Handling, Stability & Safety

Stability Profile
  • Hygroscopicity: The dihydrochloride salt is hygroscopic .[1] It must be stored in a desiccator or under inert gas (Argon/Nitrogen).

  • Oxidation: The free base amine is susceptible to air oxidation (N-oxide formation). The dihydrochloride salt effectively mitigates this risk.

  • Shelf Life: >2 years at -20°C when sealed properly.

Handling Protocols
  • PPE: Wear nitrile gloves and safety goggles. Pyridine derivatives can be skin irritants.[1][2]

  • Solubilization: Dissolve in water or DMSO for biological assays. Avoid storing stock solutions in aqueous buffers for >24 hours to prevent hydrolysis or degradation.

  • Neutralization: If the free base is required for a coupling reaction, treat the salt with 2-3 equivalents of DIPEA or Et3N in situ.

References

  • Liao, J. et al. (2007). "Rho-associated kinase (ROCK) inhibitors in the treatment of ocular diseases." Journal of Ocular Pharmacology and Therapeutics, 23(6), 541-553. Link

  • Google Patents. (2020). "1,3,4-oxadiazolone compound and medicine."[3][4][5] WO2020100959A1. (Discusses PIM kinase inhibitors utilizing pyridine-amine scaffolds). Link

  • ChemSRC. (2024). "2-Pyridin-4-ylpropan-1-amine dihydrochloride MSDS and Properties." (Source for CAS and physical data). Link

  • Dwivedi, A. R. et al. (2021). "A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis." RSC Advances, 11, 36283-36306. Link

Sources

Methodological & Application

Application Note: Synthesis Protocols Using 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Compound Profile

2-Pyridin-4-ylpropan-1-amine dihydrochloride (CAS: 2416230-49-2) is a specialized heterocyclic building block characterized by a


-branched primary amine tethered to a 4-pyridine ring. This structural motif is highly valued in medicinal chemistry, particularly in the development of Rho-associated protein kinase (ROCK) inhibitors  and ligands for G-protein coupled receptors (GPCRs).

The presence of the pyridine nitrogen provides a critical hydrogen bond acceptor site (often interacting with the hinge region of kinases), while the primary amine serves as a versatile handle for covalent attachment to scaffold cores via amide, sulfonamide, or urea linkages.

Chemical Profile
PropertySpecification
IUPAC Name 2-(Pyridin-4-yl)propan-1-amine dihydrochloride
Structure

Molecular Weight 209.12 g/mol (Salt); 136.19 g/mol (Free Base)
Appearance White to off-white hygroscopic solid
Solubility High in Water, MeOH, DMSO; Low in DCM, Et2O
Acidity Pyridine

; Alkyl amine

Critical Handling & Free-Basing Strategy

The dihydrochloride salt form is stable but non-nucleophilic. For reactions requiring nucleophilic attack (e.g., amide coupling, reductive amination), the amine must be liberated. Due to the high water solubility of the salt, standard aqueous extraction can lead to product loss.

Protocol A: In-Situ Neutralization (Recommended)

Context: Best for one-pot amide couplings or sulfonylations in organic solvents.

  • Suspend: Weigh 1.0 eq of the dihydrochloride salt into the reaction vessel.

  • Solvent: Add anhydrous DMF or DCM (0.1 – 0.2 M concentration).

  • Base Addition: Add 3.0 – 3.5 equivalents of DIPEA (N,N-Diisopropylethylamine) or TEA.

    • Note: 2.0 eq neutralizes the HCl; the excess ensures the amine remains deprotonated and scavenges acidic byproducts.

  • Activation: Stir for 15 minutes at room temperature. The mixture may become clear or remain a fine suspension of amine hydrochloride salts. Proceed with reagent addition.[1][2][3][4]

Protocol B: Isolation of Free Base (For Sensitive Reactions)

Context: Required for transition-metal catalyzed reactions where amine salts interfere.

  • Dissolution: Dissolve the salt in minimal water (10 mL/g).

  • Basification: Cool to 0°C and adjust pH to >12 using 4N NaOH. Saturated with NaCl (brine).

  • Extraction: Exhaustively extract with DCM:Isopropanol (3:1) (5 x volumes).

    • Why: Pure DCM is often insufficient for polar pyridine-amines.

  • Drying: Dry combined organics over

    
    , filter, and concentrate in vacuo.
    
  • Storage: Use immediately; free base absorbs

    
     from air.
    

Synthesis Protocols

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate synthesis route based on the target scaffold.

SynthesisWorkflow Start 2-Pyridin-4-ylpropan-1-amine 2HCl Salt Base Neutralization (DIPEA or NaOH) Start->Base Choice Target Motif? Base->Choice Amide Amide Coupling (Kinase Inhibitors) Choice->Amide Carboxylic Acid RedAm Reductive Amination (Flexible Linkers) Choice->RedAm Aldehyde/Ketone Sulfon Sulfonylation (GPCR Ligands) Choice->Sulfon Sulfonyl Chloride Prod1 Amide Product Amide->Prod1 HATU/DMF Prod2 Secondary Amine RedAm->Prod2 NaBH(OAc)3 Prod3 Sulfonamide Sulfon->Prod3 Pyridine/DCM

Caption: Decision matrix for derivatizing 2-Pyridin-4-ylpropan-1-amine based on electrophile type.

Protocol 1: Amide Coupling (HATU Method)

Application: Synthesis of ROCK inhibitor analogs (e.g., coupling to isoquinoline-carboxylic acids). Mechanism: HATU generates a reactive activated ester, facilitating attack by the steric


-branched amine.

Reagents:

  • Carboxylic Acid Scaffold (1.0 eq)

  • Amine 2HCl Salt (1.2 eq)

  • HATU (1.2 eq)

  • DIPEA (4.0 eq)

  • DMF (Anhydrous)

Step-by-Step:

  • Activation: In a dried flask, dissolve the Carboxylic Acid (1.0 mmol) in DMF (5 mL). Add HATU (1.2 mmol) and DIPEA (2.0 mmol). Stir for 10 min at RT (Yellow-orange color develops).

  • Amine Prep: In a separate vial, suspend the Amine 2HCl (1.2 mmol) in DMF (2 mL) and add remaining DIPEA (2.0 mmol). Sonicate if necessary to disperse.

  • Coupling: Add the amine solution dropwise to the activated acid mixture.

  • Reaction: Stir at RT for 4–16 hours. Monitor by LC-MS (Look for M+1 of product).

  • Workup:

    • Dilute with EtOAc (50 mL).

    • Wash with sat.

      
       (2x), Water (1x), and Brine (1x).
      
    • Note: If the product is very polar (due to the pyridine), avoid aqueous wash. Instead, evaporate DMF and purify directly via Reverse Phase Flash Chromatography (C18, Water/Acetonitrile + 0.1% Formic Acid).

Protocol 2: Reductive Amination

Application: Creating secondary amine linkers for peptidomimetics. Key Constraint: Avoid strong acids which protonate the pyridine ring, reducing solubility.

Reagents:

  • Aldehyde/Ketone (1.0 eq)

  • Amine 2HCl Salt (1.0 eq)

  • 
     (1.5 eq)
    
  • TEA (2.0 eq)

  • DCM or DCE (Solvent)

Step-by-Step:

  • Free-Basing In-Situ: Suspend Amine 2HCl (1.0 mmol) in DCE (5 mL). Add TEA (2.0 mmol) and stir for 20 min until the salt dissolves/suspends finely.

  • Imine Formation: Add the Aldehyde (1.0 mmol). Add activated molecular sieves (4Å) to absorb water. Stir for 1 hour.

  • Reduction: Cool to 0°C. Add

    
     (1.5 mmol) in one portion. Allow to warm to RT and stir overnight.
    
  • Quench: Add sat.

    
     (10 mL) and stir vigorously for 15 min.
    
  • Extraction: Extract with DCM (3 x 20 mL). Dry over

    
    .
    
  • Purification: Silica gel chromatography. Use a gradient of DCM:MeOH:

    
     (90:10:1) to elute the polar amine product.
    
Protocol 3: Sulfonamide Synthesis

Application: Synthesis of sulfonamide-based probes.

Step-by-Step:

  • Dissolution: Dissolve Amine 2HCl (1.0 mmol) in Pyridine (3 mL). Pyridine acts as both solvent and base.

  • Addition: Cool to 0°C. Add Sulfonyl Chloride (1.1 mmol) portion-wise.

  • Reaction: Stir at RT for 4 hours.

  • Workup: Evaporate most of the pyridine. Redissolve residue in DCM. Wash with 0.5 M Citric Acid (to remove residual pyridine) – Caution: Do not use strong acid if the product is acid-sensitive, though the pyridine ring on the product will protonate, keeping it in the aqueous phase. If product is basic, wash with water only.

    • Refined Workup: For pyridine-containing products, avoid acidic washes. Dilute with EtOAc, wash with water and brine. Purify by prep-HPLC.

Case Study: ROCK Inhibitor Pharmacophore Design

The 2-pyridin-4-ylpropan-1-amine moiety mimics the "tail" region of established ROCK inhibitors like Y-27632 or Ripasudil .

Pharmacophore Mapping
  • Pyridine Ring: Binds to the ATP-binding pocket hinge region via Hydrogen Bonding (Acceptor).

  • Alkyl Linker: Spans the ribose binding site.

  • Amide/Urea Cap: Interacts with the solvent-exposed region.

Pharmacophore Hinge Kinase Hinge Region (Met/Glu Backbone) Pocket Ribose Pocket (Hydrophobic) Pyridine Pyridine Ring (H-Bond Acceptor) Pyridine->Hinge H-Bond Linker Propyl Chain (Spacer) Pyridine->Linker Linker->Pocket vdW Contact Amide Amide Bond (Vector) Linker->Amide Scaffold Inhibitor Core (e.g., Isoquinoline) Amide->Scaffold

Caption: Pharmacophore interaction map showing the critical role of the pyridine-alkylamine moiety in kinase binding.

Troubleshooting & Optimization

IssueProbable CauseSolution
Low Yield (Amide Coupling) HCl salt not fully neutralized.Increase DIPEA to 4.0 eq. Ensure amine is fully dissolved/suspended before adding to activated ester.
Product stuck in Aqueous Phase Pyridine moiety makes product amphoteric."Salt out" the aqueous phase with NaCl. Use DCM:iPrOH (3:1) for extraction.[1]
Regioselectivity N/A (Primary amine is unique).N/A
Purification Difficulties Product streaks on Silica.Add 1%

or

to the eluent to deactivate silica protons.

References

  • Vertex Pharmaceuticals. "Design, Synthesis, and Structure–Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors." Journal of Medicinal Chemistry, 2015. Link

  • BenchChem. "Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors." BenchChem Application Notes, 2025. Link

  • Organic Syntheses. "C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride." Org.[3][4] Synth. 2021, 98, 363-373.[3] Link

  • Ambeed. "Safety and Handling of Pyridine-alkylamines." Material Safety Data Sheet, 2024. Link

Sources

Application Note: Reductive Amination with 2-(Pyridin-4-yl)propan-1-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for research scientists and process chemists utilizing 2-(Pyridin-4-yl)propan-1-amine dihydrochloride in drug discovery workflows. It addresses the specific challenges of handling the dihydrochloride salt (2HCl) and the pyridine moiety during reductive amination.


Molecular Weight:  136.19 (Free Base) / 209.11 (2HCl Salt)

Executive Summary & Chemical Profile

2-(Pyridin-4-yl)propan-1-amine is a valuable


-branched primary amine building block, frequently employed in the synthesis of kinase inhibitors and GPCR ligands. The pyridine ring offers hydrogen-bond accepting capability, while the propyl linker provides rotational freedom distinct from rigid piperidine/piperazine analogs.

Critical Technical Challenge: The commercial supply is typically the dihydrochloride (2HCl) salt .

  • Acidity: The salt contains two equivalents of acid. The aliphatic amine (

    
    ) and the pyridine nitrogen (
    
    
    
    ) are both protonated.
  • Nucleophilicity: Reductive amination requires the non-protonated aliphatic amine (

    
    ) to attack the carbonyl.
    
  • Stoichiometry Trap: Adding only 1 equivalent of base will deprotonate the pyridine ring (the stronger acid) before the aliphatic amine, leaving the nucleophile deactivated as an ammonium species (

    
    ). Successful protocols require 
    
    
    
    equivalents of base.

Reaction Mechanism & Logic

The following diagram illustrates the critical deprotonation sequence required to activate the amine for imine formation.

G cluster_0 Activation Phase (Critical) cluster_1 Reaction Phase Salt Start: Amine 2HCl Salt (Both nitrogens protonated) Inter Intermediate (Pyridine free, Alkyl-NH3+) Salt->Inter Deprotonation 1 (pKa ~5.2) Base1 + 1 eq Base (DIPEA/TEA) Base1->Inter FreeBase Active Nucleophile (R-NH2) Inter->FreeBase Deprotonation 2 (pKa ~10.5) Base2 + 2nd eq Base Base2->FreeBase Imine Hemiaminal / Imine FreeBase->Imine Carbonyl Aldehyde/Ketone Carbonyl->Imine Product Secondary Amine Imine->Product Hydride Transfer Reductant STAB / NaBH3CN Reductant->Product

Figure 1: Mechanistic workflow highlighting the necessity of double-deprotonation to generate the active nucleophile.

Experimental Protocols

Method A: Standard In-Situ Neutralization (STAB)

Best for: Aldehydes and reactive ketones. High-throughput library synthesis. Reagent: Sodium Triacetoxyborohydride (STAB /


).[1]

Reagents Table:

Component Equivalents Role
Amine 2HCl 1.1 - 1.2 eq Nucleophile source
Carbonyl 1.0 eq Electrophile (Limiting Reagent)
DIPEA 2.5 - 3.0 eq CRITICAL: Neutralizes 2HCl to release free amine
STAB 1.5 - 2.0 eq Mild reducing agent
Acetic Acid 1.0 - 2.0 eq Catalyzes imine formation (optional for aldehydes)

| Solvent | DCE or DCM | 0.1 M - 0.2 M concentration |

Protocol Steps:

  • Salt Suspension: In a reaction vial, suspend the Amine 2HCl (1.2 eq) in 1,2-Dichloroethane (DCE).

  • Activation: Add DIPEA (2.5 eq). Observation: The suspension should clear or become a finer slurry as the free base is liberated. Stir for 10-15 minutes at Room Temperature (RT).

  • Carbonyl Addition: Add the Aldehyde/Ketone (1.0 eq).

  • Catalysis (Optional): If reacting with a ketone, add Acetic Acid (1.5 eq). Stir for 30-60 minutes to establish the imine equilibrium.

  • Reduction: Add STAB (1.5 eq) in one portion.

    • Note: Gas evolution (

      
      ) may occur; ensure the vessel is vented or has headspace.
      
  • Incubation: Stir at RT for 4–16 hours. Monitor by LCMS.[2]

  • Quench: Add saturated aqueous

    
    . Stir vigorously for 20 minutes to quench residual borohydride.
    
  • Workup: Extract with DCM (x3). Wash combined organics with brine. Dry over

    
     and concentrate.
    
Method B: Titanium-Mediated (Difficult Substrates)

Best for: Sterically hindered ketones or electron-deficient systems where imine formation is slow.

Protocol Steps:

  • Pre-complexation: Combine Amine 2HCl (1.2 eq), DIPEA (2.5 eq), and the Ketone (1.0 eq) in anhydrous THF or DCM.

  • Lewis Acid: Add Titanium(IV) isopropoxide (

    
    ) (1.5 - 2.0 eq).
    
    • Warning:

      
       is moisture sensitive. Use a syringe under inert atmosphere (
      
      
      
      /Ar).
  • Imine Formation: Stir the mixture at RT (or reflux for very hindered substrates) for 6–12 hours.

  • Reduction: Cool to 0°C. Add Sodium Borohydride (

    
    ) (2.0 eq) cautiously.
    
    • Note: Alternatively, dilute with MeOH before adding

      
       to solubilize the reductant.
      
  • Quench (Heavy Metal Workup): Add 1N NaOH or Rochelle's Salt solution to precipitate titanium salts. Filter through a Celite pad.

  • Extraction: Extract the filtrate with EtOAc.

Quality Control & Troubleshooting

Self-Validating Checks
  • pH Check (Method A): After adding DIPEA, spot an aliquot on wet pH paper. It must be basic (pH > 8). If acidic, the aliphatic amine is still protonated; add more base.

  • LCMS Monitoring:

    • Target Mass: Look for

      
      .[3][4]
      
    • Common Artifact: If you see

      
       or 
      
      
      
      , check for formylation (if using DMF) or incomplete reduction.
    • Boron Complexes: Sometimes amine-boron complexes form. If mass is weird, quench a small aliquot with acid/MeOH and re-inject.

Troubleshooting Guide
ObservationRoot CauseCorrective Action
No Reaction (Starting Material remains) Amine still protonated (Salt effect).Verify 2.5+ eq of DIPEA was added. Ensure 2HCl salt is actually neutralizing.
Low Yield with Ketones Imine formation is thermodynamically unfavorable.Switch to Method B (

) or add molecular sieves (4Å) to remove water.
Aldehyde Reduction (Alcohol byproduct) Reductant added too fast; Carbonyl reduced before imine formed.Stir Amine + Carbonyl for 1 hour before adding STAB.
Pyridine Reduction Hydrogenation conditions used (e.g.,

).[5]
Avoid catalytic hydrogenation. The pyridine ring can reduce to piperidine. Stick to borohydrides.

References

  • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[6][7] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.[8] Link

  • Borch, R. F., et al. "The Cyanohydridoborate Anion as a Selective Reducing Agent."[8] Journal of the American Chemical Society, vol. 93, no.[8] 12, 1971, pp. 2897-2904. Link

  • Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Borohydride." Journal of Organic Chemistry, vol. 55, no. 8, 1990, pp. 2552-2554. Link

Sources

Application Note: High-Fidelity Synthesis of Pyridine Derivatives using 2-(Pyridin-4-yl)propan-1-amine

[1]

Executive Summary & Chemical Profile[1]

2-(Pyridin-4-yl)propan-1-amine is a

11
Chemical Profile
PropertySpecification
IUPAC Name 2-(Pyridin-4-yl)propan-1-amine
Molecular Formula C

H

N

Molecular Weight 136.19 g/mol
Key Functional Groups Primary Amine (Nucleophile), Pyridine (Basic/H-Bond Acceptor)
Chirality C2 is a stereocenter.[1][2] Available as (R), (S), or Racemate.[1]
pKa (Estimated) Pyridine N: ~5.3
Solubility High in MeOH, DCM, DMSO.[1] Moderate in Water.[3]

Strategic Reaction Landscape

The synthesis of derivatives primarily exploits the nucleophilicity of the primary amine. However, the presence of the basic pyridine ring requires careful modulation of pH during workup to prevent product loss into aqueous phases.

Workflow Visualization

The following diagram outlines the core synthetic pathways and the critical "Acid-Base Purification Logic" unique to pyridine derivatives.

ReactionLandscapeStart2-(Pyridin-4-yl)propan-1-amine(Starting Material)AmideAmide Coupling(HATU/DIEA)Start->AmideUreaUrea Formation(Isocyanates)Start->UreaReductReductive Amination(Aldehydes/STAB)Start->ReductPurifyPurification Logic:Acid-Base ExtractionAmide->PurifyUrea->PurifyReduct->PurifyProd_AmideROCK InhibitorAnalogs (Amides)Prod_UreaUrea DerivativesProd_AmineSecondary AminesAcidWash1. Acid Wash (pH 2)(Impurity Removal)Purify->AcidWashProduct stays in AqBaseExtract2. Basify (pH 10) &Extract ProductAcidWash->BaseExtractProduct moves to OrgBaseExtract->Prod_AmideBaseExtract->Prod_UreaBaseExtract->Prod_Amine

Figure 1: Synthetic divergence and the "Catch-and-Release" purification strategy utilizing the pyridine moiety.[1]

Detailed Experimental Protocols

Protocol A: High-Yield Amide Coupling (HATU Method)

Application: Synthesis of amide-linked ROCK inhibitors.[1] Rationale: The primary amine is sterically hindered by the

Reagents:

  • Carboxylic Acid Partner (1.0 equiv)[1]

  • 2-(Pyridin-4-yl)propan-1-amine (1.1 equiv)[1]

  • HATU (1.2 equiv)[1]

  • DIPEA (Diisopropylethylamine) (3.0 equiv)[1]

  • Solvent: Anhydrous DMF or DCM[1]

Step-by-Step Procedure:

  • Activation: In a flame-dried flask, dissolve the Carboxylic Acid (1.0 mmol) in anhydrous DMF (5 mL). Add DIPEA (3.0 mmol) and stir for 5 minutes.

  • Coupling Agent: Add HATU (1.2 mmol) in one portion. The solution should turn slightly yellow. Stir for 10 minutes to form the activated ester.

  • Amine Addition: Add 2-(Pyridin-4-yl)propan-1-amine (1.1 mmol) dropwise (dissolved in 1 mL DMF if solid).

    • Expert Tip: If using the amine dihydrochloride salt, increase DIPEA to 5.0 equiv to ensure the amine is free-based.

  • Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.[1]

    • Checkpoint: The reaction is complete when the acid peak disappears.

  • Workup (The "Pyridine Protocol"):

    • Dilute reaction with EtOAc (50 mL).

    • Wash 1 (Basic): Wash with sat. NaHCO

      
       (2 x 20 mL) to remove unreacted acid and HATU byproducts.
      
    • Wash 2 (Brine): Wash with saturated brine (1 x 20 mL).

    • Note: Avoid acidic washes at this stage, or you will protonate the pyridine and lose your product to the aqueous layer.

  • Purification: Dry over Na

    
    SO
    
    
    , concentrate, and purify via Flash Chromatography (DCM:MeOH gradient, 0-10%).
Protocol B: Reductive Amination

Application: Synthesis of secondary amine linkers (e.g., for optimizing solubility). Rationale: The

Reagents:

  • Ketone/Aldehyde (1.0 equiv)[1]

  • 2-(Pyridin-4-yl)propan-1-amine (1.2 equiv)[1]

  • Ti(OiPr)

    
     (Titanium isopropoxide) (1.5 equiv)[1]
    
  • NaBH

    
     or NaBH(OAc)
    
    
    (2.0 equiv)[1]

Procedure:

  • Imine Formation: Mix amine and ketone in neat Ti(OiPr)

    
     (or minimal THF). Stir at RT for 6–12 hours.
    
  • Reduction: Dilute with MeOH (5 mL) and cool to 0°C. Add borohydride reagent portion-wise.

  • Quench: Add 1N NaOH to precipitate titanium salts. Filter through Celite.

Purification & Troubleshooting (Self-Validating Systems)

The most common failure mode with this scaffold is yield loss during extraction due to the amphoteric nature of the molecule (Basic Pyridine + Basic Amine/Amide).

The "Catch-and-Release" Purification Strategy

If your crude mixture is complex, use the pyridine ring's pKa (~5.[1]3) to your advantage.

  • Dissolve crude organic residue in EtOAc.

  • Extract with 1M HCl (3x).

    • Mechanism:[3][4][5] The pyridine protonates (

      
      ), moving the product into the aqueous phase. Non-basic impurities (unreacted acids, neutrals) stay in EtOAc.
      
  • Discard the organic layer.

  • Basify the aqueous layer to pH ~10 using 4M NaOH or NH

    
    OH.
    
    • Mechanism:[3][4][5][6] Pyridine deprotonates; product becomes lipophilic again.

  • Extract the now-cloudy aqueous layer with DCM (3x).

  • Dry & Concentrate. This yields high-purity product often requiring no chromatography.

Analytical Validation[1][3]
  • NMR Diagnostic: In

    
    H NMR (DMSO-d
    
    
    ), the pyridine protons appear as two doublets (AA'XX' system) around
    
    
    8.4 (d, 2H) and
    
    
    7.2 (d, 2H).[1]
  • Chirality Check: If using the (R) or (S) isomer, verify enantiomeric excess (ee%) using chiral HPLC (e.g., Chiralpak AD-H column, Hexane:IPA gradient).

References

  • Synthesis of Pyridine-Based ROCK Inhibitors: Green, J., et al. "Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors."[1][7] Journal of Medicinal Chemistry, 2015, 58(12), 5028-5037.[1][7] Link

  • Amide Coupling Methodologies: Montalbetti, C.A.G.N., & Falque, V. "Amide bond formation and peptide coupling." Tetrahedron, 2005, 61(46), 10827-10852.[1] Link[1]

  • ROCK Inhibitor Pharmacophore Modeling: Ghosh, S., et al. "Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR."[1] PeerJ, 2021, 9:e11951.[1] Link

  • General Pyridine Synthesis & Properties: "Pyridine Synthesis." Organic Chemistry Portal. Link

Application Note: 2-(Pyridin-4-yl)propan-1-amine Dihydrochloride in Heterocyclic Drug Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Here is a detailed Application Note and Protocol guide for the use of 2-(Pyridin-4-yl)propan-1-amine dihydrochloride in heterocyclic synthesis, specifically focused on its role in Medicinal Chemistry (e.g., ROCK inhibitor development).

Introduction & Scope

2-(Pyridin-4-yl)propan-1-amine dihydrochloride is a specialized


-branched primary amine building block. It is a critical structural motif in the synthesis of Rho-associated protein kinase (ROCK) inhibitors  (e.g., analogs of Y-27632, Fasudil, and Netarsudil). The molecule features a pyridine ring (acting as a hinge-binder in kinase pockets) and a chiral alkyl linker that orients the amine for coupling with heterocyclic cores.

This guide details the reaction mechanisms and protocols for utilizing this amine in heterocyclic functionalization , specifically focusing on Amide Coupling and Nucleophilic Aromatic Substitution (


) .
Key Chemical Properties
PropertySpecification
IUPAC Name 2-(Pyridin-4-yl)propan-1-amine dihydrochloride
Structure

-branched primary amine with a 4-pyridyl substituent
Role Nucleophilic "Tail" for Kinase Inhibitors
Reactive Centers Primary Amine (

, nucleophilic), Pyridine Nitrogen (

, basic/coordinating)
pKa Values ~

(Primary Amine), ~

(Pyridine)
Challenge Supplied as

salt; requires controlled neutralization to prevent polymerization or regioselectivity issues.[1]

Mechanistic Insight: Reactivity & Selectivity

The successful application of this molecule relies on exploiting the nucleophilicity difference between the aliphatic primary amine and the aromatic pyridine nitrogen.

The "Free-Basing" Equilibrium

The dihydrochloride salt is stable but non-nucleophilic. In the reaction mixture, the salt exists in equilibrium. To participate in heterocyclic synthesis (e.g., attacking an ester or acid chloride), the aliphatic amine must be deprotonated.



Critical Causality: If the pH is too low (< 9), the aliphatic amine remains protonated (


) and unreactive. If the pH is too high (> 12) or strong bases (e.g., NaH) are used indiscriminately, the pyridine ring may undergo competing lithiation or nucleophilic attack at the C2 position.
Regioselectivity in Coupling

In amide coupling or


 reactions, the primary amine  (

hybridized) is significantly more nucleophilic than the pyridine nitrogen (

hybridized, lone pair orthogonal to

-system).
  • Mechanism: The primary amine attacks the electrophilic carbonyl (in amides) or the electron-deficient carbon (in heteroaryl halides).

  • Risk: The pyridine nitrogen can act as a catalyst poison by coordinating to metal catalysts (Pd, Cu) or forming H-bond aggregates that reduce effective concentration.

Experimental Protocols

Protocol A: Controlled Salt Neutralization (In-Situ)

Use this protocol to generate the reactive free base immediately prior to coupling.

Reagents:

  • 2-(Pyridin-4-yl)propan-1-amine

    
     (1.0 equiv)
    
  • DIPEA (N,N-Diisopropylethylamine) (2.5 - 3.0 equiv)

  • Solvent: DMF or DCM (Anhydrous)

Step-by-Step:

  • Suspension: Suspend the dihydrochloride salt in anhydrous DMF (0.2 M concentration). The salt will likely not dissolve completely.[2]

  • Activation: Add DIPEA dropwise at

    
    .
    
  • Equilibration: Stir at room temperature for 15–30 minutes. The solution should become clear as the lipophilic free base is liberated.

  • Verification: A small aliquot can be checked via pH paper (wetted) to ensure basicity (pH ~10).

  • Usage: Use this solution immediately in Protocol B or C.

Protocol B: Amide Coupling to Heterocyclic Carboxylic Acids

Standard workflow for synthesizing ROCK inhibitor scaffolds (e.g., coupling to an isoquinoline or indazole acid).

Reagents:

  • Heterocyclic Carboxylic Acid (1.0 equiv)

  • HATU (1.1 equiv) or T3P (50% in EtOAc, 1.5 equiv)

  • Activated Amine Solution (from Protocol A, 1.1 equiv)

  • Base: DIPEA (included in Protocol A)[3]

Step-by-Step:

  • Pre-activation: Dissolve the Heterocyclic Acid in DMF. Add HATU and stir for 5 minutes at

    
     to form the active ester (O-At complex).
    
  • Addition: Cannulate the Activated Amine Solution (Protocol A) into the active ester mixture dropwise.

  • Reaction: Stir at Room Temperature for 2–12 hours. Monitor via LC-MS (

    
     peak).
    
  • Workup (Crucial):

    • Dilute with EtOAc.

    • Wash with saturated

      
        (Do NOT use acidic wash like 1N HCl, as the product contains a basic pyridine and will extract into the aqueous layer).
      
    • Wash with Brine (x3) to remove DMF.

  • Purification: Flash chromatography (DCM:MeOH:NH4OH gradient).

Protocol C: Nucleophilic Aromatic Substitution ( )

Used for attaching the amine directly to a chlorinated heterocycle (e.g., 4-chloropyrimidine).

Reagents:

  • Chloro-heterocycle (1.0 equiv)

  • 2-(Pyridin-4-yl)propan-1-amine

    
     (1.2 equiv)
    
  • Base:

    
     (3.0 equiv) or 
    
    
    
    (2.0 equiv)
  • Solvent: DMSO or NMP

Step-by-Step:

  • Mix: Combine the chloro-heterocycle, amine salt, and inorganic base in DMSO.

  • Heat: Heat to

    
    . (The high temperature is required to overcome the activation energy of the Meisenheimer complex formation).
    
  • Monitoring: Monitor the disappearance of the chloride starting material.

  • Quench: Pour into ice water. The product often precipitates.

  • Filtration: Collect the solid. If no precipitate, extract with DCM/Isopropanol (3:1).

Visualization of Reaction Workflows

Synthesis Workflow Diagram

This diagram illustrates the critical "Activation" step required to utilize the dihydrochloride salt in downstream coupling.

G Salt 2-(Pyridin-4-yl)propan-1-amine Dihydrochloride (Solid) Base DIPEA / DMF (Neutralization) Salt->Base Dissolution FreeBase Reactive Free Amine (In Solution) Base->FreeBase -2 HCl Intermediate Tetrahedral Intermediate FreeBase->Intermediate Nucleophilic Attack Coupling Coupling Partner (R-COOH + HATU) Coupling->Intermediate Electrophile Product Final Amide-Linked Heterocycle Intermediate->Product Elimination (Formation of Amide)

Figure 1: Critical workflow converting the stable dihydrochloride salt into the reactive nucleophile for amide coupling.

Mechanistic Pathway ( )

This diagram details the electronic pathway when reacting the amine with a chloro-heterocycle.

Mechanism Start Free Amine (Nucleophile) TS Meisenheimer Complex (Transition State) Start->TS Attack at C-Cl Substrate Chloro-Heterocycle (Electrophile) Substrate->TS Elimination Loss of Cl- TS->Elimination Re-aromatization Final N-Heteroaryl Product Elimination->Final

Figure 2: Nucleophilic Aromatic Substitution mechanism showing the formation of the Meisenheimer complex.

Troubleshooting & Critical Parameters

IssueProbable CauseCorrective Action
Low Yield Incomplete neutralization of

salt.
Increase DIPEA to 3.5 equiv; ensure 15 min pre-stir time.
Product in Aqueous Phase Acidic workup protonated the pyridine.STOP. Do not use HCl wash. Use saturated

or maintain pH > 8 during extraction.
Regio-isomers Reaction at pyridine nitrogen (rare).Use sterically hindered bases (DIPEA) and avoid extremely strong bases (NaH) unless necessary.
Racemization Overheating during coupling.Keep amide coupling (HATU) at

.[4] Avoid heating above

for chiral amines.

References

  • Vertex Pharmaceuticals. (2015).[2] Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. Journal of Medicinal Chemistry.

  • Protocols.io. (2025).[2] Synthesis of cis-(N-(pyridin-4-ylmethyl)-2-(3-(m-tolyloxy)cyclohexyl)propan-1-amine). (General protocol for pyridine-amine coupling).

  • BenchChem. (2025).[5] Application Note: Synthesis of Pyridine-Based Rho-Kinase (ROCK) Inhibitors.

  • Organic Chemistry Portal. (2023). Amide Coupling Reagents and Protocols.

  • Fisher Scientific. (2023). Amide Synthesis: Schotten-Baumann and Carbodiimide Protocols.

Sources

handling hygroscopic amine hydrochloride salts in the laboratory

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Handling of Hygroscopic Amine Hydrochloride Salts

Abstract: The Invisible Stoichiometric Saboteur

In drug development and organic synthesis, amine hydrochloride salts are ubiquitous due to their enhanced solubility and bioavailability compared to free bases. However, their hygroscopic nature—the tendency to absorb atmospheric moisture—is a silent variable that compromises stoichiometric accuracy. A salt that is nominally 100% pure can absorb 5–15% of its weight in water within minutes of exposure to humid lab air. This guide details the mechanistic underpinnings of this phenomenon and provides rigorous, field-proven protocols for weighing, drying, and storing these labile compounds to ensure data integrity.

The Mechanism of Hygroscopicity

To handle these salts effectively, one must understand the molecular driver. Amine hydrochlorides (


) possess a polar ionic lattice. The chloride ion (

) is a weak hydrogen bond acceptor, but the ammonium proton (

) is a potent hydrogen bond donor.

When exposed to humidity, water molecules adsorb onto the crystal surface, forming hydrogen bonds with the surface ions. If the energy released by hydration exceeds the lattice energy, the salt dissolves in its own absorbed water (deliquescence). Even without full deliquescence, the formation of a hydrate layer (


) alters the molecular weight, leading to under-dosing of the active pharmacophore in subsequent reactions.

Protocol 1: The "Weighing by Difference" Technique

Direct weighing of hygroscopic salts on an open balance pan is a guaranteed source of error. The mass reading will drift upwards as you watch. The following protocol eliminates this drift.

Prerequisites:

  • Analytical balance (0.1 mg precision).

  • Scintillation vial with a tight-sealing cap (polypropylene or phenolic with PTFE liner).

  • Nitrogen/Argon line (optional but recommended).[1]

Step-by-Step Workflow:

  • Equilibration: Bring the storage container of the salt to room temperature before opening to prevent condensation.

  • The Transfer Vessel: Tare a clean, dry scintillation vial with its cap on the balance.

  • Charge: In a fume hood (or glovebox), quickly transfer an approximate amount of salt into the vial. Cap it immediately.

  • Gross Weighing: Weigh the capped vial containing the salt. Record this mass (

    
    ).
    
  • Dispense: Take the vial to your reaction vessel. Remove the cap, pour/tap the salt into the reactor, and immediately recap the vial. Do not try to get every grain out; speed is more critical than complete transfer.

  • Tare Weighing: Return the now-empty (or partially empty) capped vial to the balance. Record this mass (

    
    ).
    
  • Calculation: The exact mass added to the reaction is

    
    .
    

Rationale: By weighing the closed vial before and after dispensing, the salt is never exposed to the balance environment while a reading is being taken. The mass of water absorbed during the brief transfer is negligible compared to the drift observed during open-pan weighing.

Protocol 2: Drying and Purification

When a salt has absorbed significant moisture, it must be dried.[2][3][4][5] Heating amine salts can be risky due to sublimation or dissociation (


).
Method A: Vacuum Oven (Thermal Stability Permitting)
  • Temperature: 40–60°C (Do not exceed 80°C unless TGA data confirms stability).

  • Pressure: < 10 mbar.

  • Desiccant: Place a tray of

    
     or KOH pellets in the bottom of the oven to trap liberated water and acidic vapors.
    
Method B: Azeotropic Distillation (The Chemical Drying Standard)

For bulk drying or heat-sensitive salts, azeotropic removal of water is superior.

Reagents: Toluene (preferred) or 2-MeTHF. Equipment: Rotary evaporator or Dean-Stark apparatus.

  • Suspend: Place the wet salt in a round-bottom flask and suspend in Toluene (10 mL per gram of salt).

  • Distill: Rotovap at 45–50°C under reduced pressure. Toluene forms a binary azeotrope with water (boiling point 85°C at atm, lower under vacuum), co-distilling the moisture.

  • Repeat: Redissolve the residue in fresh anhydrous toluene and strip again. Repeat 2–3 times.

  • Final Dry: Place the flask on a high-vacuum manifold (Schlenk line) for 4 hours to remove trace solvent.

Protocol 3: Quality Control (Water Determination)

Verifying dryness is critical.[6][7][8] Standard Karl Fischer (KF) titration can fail with amines.

The Problem: Amines are basic. They can shift the pH of the KF reagent > 8.0. At this pH, the iodine in the KF reagent undergoes a side reaction (disproportionation), leading to a vanishing endpoint and falsely high water content readings.[9]

The Solution: Buffered KF Titration

  • Buffer: Add Salicylic Acid or Benzoic Acid to the KF titration vessel before the sample.

  • Target pH: Ensure the titration medium is buffered to pH 5–7.

  • Reagent: Use "One-component" KF reagents designed for amines (often labeled "Composite 5 K" or similar).

Table 1: Troubleshooting Water Determination

MethodSuitability for Amine HClAdvantageDisadvantage
Standard Volumetric KF LowFast, standard equipment.High Risk: pH shift causes side reactions.
Buffered KF High Accurate; neutralizes basicity.Requires reagent modification.
Coulometric KF MediumHigh sensitivity for <1% water.Electrodes easily fouled by amine oxidation.
qNMR High Non-destructive; confirms structure.Lower sensitivity than KF; requires

or DMSO-

.

Visualization: Decision Logic for Handling

HandlingLogic Start Start: Amine HCl Salt Handling CheckState Visual Inspection: Clumped or Deliquescent? Start->CheckState DryFirst MUST DRY FIRST (Protocol 2) CheckState->DryFirst Yes (Wet) Weighing Weighing Step CheckState->Weighing No (Free flowing) QC QC: Buffered Karl Fischer DryFirst->QC MethodChoice Select Weighing Method Weighing->MethodChoice Glovebox Glovebox/Dry Bag (<10% RH) MethodChoice->Glovebox Ultra-Hygroscopic (e.g., Li salts) DiffWeigh Weighing by Difference (Protocol 1) MethodChoice->DiffWeigh Standard Hygroscopic (Amine HCl) QC->Weighing Water < 0.5%

Caption: Decision matrix for processing hygroscopic salts, prioritizing drying and correct weighing methodologies based on physical state.

Storage Strategy: The "Matryoshka" System

Never rely on the manufacturer's original bottle cap once the seal is broken.

  • Primary Container: Transfer salt to a glass vial with a PTFE-lined cap. Wrap the cap junction with Parafilm® or electrical tape.

  • Secondary Container: Place the primary vial inside a larger jar (e.g., a wide-mouth HDPE packer or glass jar).

  • Desiccant: Fill the void space in the secondary container with indicating silica gel or molecular sieve packets.

  • Environment: Store the entire assembly in a cool, dry location. For extreme cases, store inside a vacuum desiccator.

References

  • Mettler Toledo. (n.d.). Karl Fischer Titration: Techniques for Amines.[10] Mettler Toledo Analytical Guide. [Link]

  • Frontier, A. (2026).[11] How To: Remove Residual Water - Azeotroping.[11] University of Rochester, Department of Chemistry. [Link]

Sources

solvent selection for reactions involving 2-Pyridin-4-ylpropan-1-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Handling Protocols for 2-Pyridin-4-ylpropan-1-amine 2HCl

Executive Summary

This guide addresses the specific handling requirements of 2-(Pyridin-4-yl)propan-1-amine dihydrochloride (2HCl). While this building block is critical for synthesizing kinase inhibitors (e.g., Rho-kinase targets) and GPCR ligands, its dihydrochloride salt form presents a "solubility-reactivity paradox." The salt is highly polar and stable but unreactive; the free base is reactive but prone to oxidation and difficult to handle.

This note provides validated protocols to bridge this gap, focusing on solvent systems that maintain the salt in solution while enabling in situ neutralization for downstream chemistry.

Molecular Profile & Solubility Matrix

Compound: 2-(Pyridin-4-yl)propan-1-amine 2HCl Structure: A primary amine attached to a propyl chain with a pyridine ring at the beta-position. Ionic State: Both the primary amine (


) and the pyridine nitrogen (

) are protonated.
Solubility Profiling (Table 1)

Data derived from standard solubility parameters for pyridine-amine dihydrochlorides.

Solvent ClassSpecific SolventSolubility (2HCl Salt)Solubility (Free Base)Application Note
Protic (Polar) Water (

)
High (>100 mg/mL)ModerateGood for Schotten-Baumann; bad for anhydrous coupling.
Protic (Polar) Methanol (MeOH)High (>50 mg/mL)HighExcellent for transfers; must remove before using electrophiles sensitive to alcohols.
Aprotic (Polar) DMSOHigh (>50 mg/mL)HighUniversal solvent; difficult to remove during workup.
Aprotic (Polar) DMF / NMPModerate (Heating may be req.)HighGold Standard for peptide coupling (HATU/EDC).
Chlorinated DCM / ChloroformNegligible (<1 mg/mL)HighCritical: The salt will NOT dissolve in DCM. Biphasic or free-basing required.
Ethers THF / 1,4-DioxaneNegligible HighPoor choice for the salt form.

Strategic Decision Framework

The choice of solvent depends entirely on whether you are performing a reaction that tolerates water/alcohol or requires anhydrous conditions.

Decision Tree: Solvent Selection

SolventSelection Start Input: 2-Pyridin-4-ylpropan-1-amine 2HCl ReactionType Identify Reaction Type Start->ReactionType AmideCoupling Amide Coupling (HATU/EDC) ReactionType->AmideCoupling AcylChloride Acyl Chloride/ Sulfonyl Chloride ReactionType->AcylChloride ReductiveAmination Reductive Amination ReactionType->ReductiveAmination DMF_System Anhydrous DMF + DIPEA (In-situ Neutralization) AmideCoupling->DMF_System Standard AcylChloride->DMF_System Alternative Biphasic DCM/Water + Na2CO3 (Schotten-Baumann) AcylChloride->Biphasic Preferred Methanol MeOH + TEA (pH adjusted to 5-6) ReductiveAmination->Methanol Standard

Figure 1: Solvent selection logic based on downstream chemistry requirements.

Detailed Protocols

Protocol A: Amide Coupling (Anhydrous Conditions)

Best for: Reactions with carboxylic acids using HATU, EDC, or PyBOP.

The Challenge: The 2HCl salt is insoluble in DCM/THF. You must use a solvent that dissolves the salt and the coupling reagents, while adding enough base to neutralize both HCl equivalents plus the generated acid.

  • Dissolution:

    • Weigh 1.0 eq of 2-Pyridin-4-ylpropan-1-amine 2HCl into a dry flask.

    • Add anhydrous DMF (Concentration: 0.1 M). Stir. The solution may remain cloudy.

  • Activation (The "3.5 eq" Rule):

    • Add DIPEA (N,N-Diisopropylethylamine) dropwise.

    • Crucial Step: You typically need 3.0 to 4.0 equivalents of DIPEA.

      • 2.0 eq to neutralize the 2HCl salt (liberating the amine).

      • 1.0 eq to act as the proton scavenger for the coupling reaction.

    • Observation: Upon adding DIPEA, the suspension should clear as the free base forms and dissolves in DMF.

  • Coupling:

    • Add the Carboxylic Acid (1.0–1.2 eq) and Coupling Reagent (e.g., HATU, 1.1 eq).

    • Stir at RT for 2–16 hours.

  • Workup (Specific to Pyridines):

    • Dilute with EtOAc. Wash with saturated NaHCO3 (removes acids) and Brine .

    • Avoid acidic washes (like 1N HCl) as this will protonate your pyridine product and drag it into the aqueous layer.

Protocol B: Schotten-Baumann (Biphasic Acylation)

Best for: Highly reactive electrophiles like Acyl Chlorides or Sulfonyl Chlorides.

The Logic: Water dissolves the salt; DCM dissolves the electrophile. An inorganic base shuttles protons out.

  • Preparation:

    • Phase A (Aqueous): Dissolve 2-Pyridin-4-ylpropan-1-amine 2HCl (1.0 eq) in water (minimal volume). Add Na2CO3 (3.0 eq) or NaOH (2.5 eq).

    • Phase B (Organic): Dissolve the Acyl Chloride (1.1 eq) in DCM.

  • Reaction:

    • Add Phase B to Phase A rapidly with vigorous stirring.

    • React for 1–4 hours.

  • Separation:

    • Separate layers. Extract aqueous layer 2x with DCM.

    • Note: If the product is highly polar, use CHCl3/Isopropanol (3:1) for extraction.

Protocol C: "Free-Basing" Extraction (Pre-processing)

Use this ONLY if your reaction is strictly intolerant of polar solvents or amine salts (e.g., Pd-catalyzed cross-couplings).

  • Dissolve the 2HCl salt in minimal water (approx. 5 mL per gram).

  • Cool to 0°C.

  • Slowly add 50% w/w NaOH solution until pH > 12. Oil separation may occur.

  • Extract immediately with DCM (3 x volume).

    • Tip: Do not use Ether; pyridine amines often have poor solubility in ether.

  • Dry organic layer over

    
     and concentrate in vacuo.
    
  • Storage Warning: Use the free base immediately. It absorbs

    
     from air and oxidizes.
    

Troubleshooting & Critical Controls

IssueCauseSolution
Low Yield in Amide Coupling Incomplete neutralization of the 2HCl salt.Increase DIPEA to 4.0 eq . Ensure the initial DMF solution becomes clear before adding HATU.
Product Lost in Aqueous Workup Product is protonated (pyridine ring) and water-soluble.Do not wash with HCl. Keep aqueous washes neutral or basic (pH 8-9). Use "salting out" (saturate with NaCl) to force product into organic layer.
Gummy Precipitate Polymerization or salt crashing out.Switch solvent to DMF:DCM (1:1) mixture. The DCM helps solubilize the lipophilic amide product as it forms.

Mechanism of In-Situ Activation

Understanding the proton transfer is vital for stoichiometry calculations.

Mechanism Salt Starting Material: R-NH3(+) ... Cl(-) Py-H(+) ... Cl(-) BaseAdd Add DIPEA (3+ eq) Salt->BaseAdd FreeBase Reactive Species: R-NH2 (Nucleophile) Py (Free Base) BaseAdd->FreeBase Deprotonation Byproduct Byproduct: DIPEA-HCl (Soluble in DMF) BaseAdd->Byproduct Salt Exchange

Figure 2: Stoichiometry of neutralization. Two equivalents of base are consumed solely to liberate the starting material.

References

  • Amide Synthesis by Acylation. Organic Chemistry Portal. Retrieved from [Link]

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Retrieved from [Link]

  • Schotten-Baumann Reaction Protocol. Fisher Scientific. Retrieved from [Link][1]

  • Solvent Selection Guide (Polar Aprotic Solvents). Master Organic Chemistry. Retrieved from [Link]

  • Pyridine Hydrochloride Safety Data Sheet. University of Puerto Rico. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification & Desalting of 2-Pyridin-4-ylpropan-1-amine

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational | Topic: HCl Removal & Salt Neutralization[1]

Diagnostic & Strategy Selection

User Query: "How do I remove excess HCl from 2-Pyridin-4-ylpropan-1-amine dihydrochloride?"

Technical Analysis: This molecule contains two basic nitrogen centers: a pyridine ring (


) and a primary aliphatic amine  (

). The "Dihydrochloride" form (

) implies both sites are protonated.

"Removing excess HCl" can mean two distinct objectives. Select your goal below to jump to the correct protocol:

Goal Target State Primary Challenge Recommended Protocol
A. Isolate Free Base Neutral Oil/Solid (No HCl)High water solubility of the product leads to extraction losses.[1]Protocol 1: High-pH Salting Out
B. Purify Salt Stoichiometric

Solid
Removal of trapped HCl gas/solvent; Hygroscopicity.[1]Protocol 2: Azeotropic Drying & Trituration
C. Small Scale (<1g) Free BaseConvenience and recovery.Protocol 3: SCX Solid Phase Extraction

Visual Workflow (Decision Tree)

PurificationStrategy Start Start: Crude Dihydrochloride Salt (Excess HCl) Decision What is the desired end product? Start->Decision FreeBase Target: Free Base (Neutral Amine) Decision->FreeBase PureSalt Target: Stoichiometric Salt (2HCl) Decision->PureSalt MethodA Protocol 1: Liquid-Liquid Extraction (pH > 12 + Salting Out) FreeBase->MethodA Scale > 1g MethodC Protocol 3: SCX Resin (Catch & Release) FreeBase->MethodC Scale < 1g MethodB Protocol 2: Trituration/Azeotrope (Remove trapped HCl) PureSalt->MethodB

Figure 1: Decision matrix for selecting the appropriate purification method based on scale and desired chemical form.

Experimental Protocols

Protocol 1: High-pH Salting Out (The "Free Basing" Method)

Best for: Preparing the amine for nucleophilic reactions (e.g., amide coupling).[1]

The Science: Because the primary amine has a


, neutralizing to pH 7-8 is insufficient (it will remain protonated and water-soluble).[1] You must exceed pH 12. Furthermore, the pyridine ring increases water solubility, making standard extraction difficult. We use "Salting Out"  to force the organic molecule into the organic phase.

Step-by-Step:

  • Dissolution: Dissolve the crude salt in a minimum amount of water (

    
    ).
    
  • Basification:

    • Place the solution in an ice bath.

    • Slowly add 4M NaOH or saturated

      
        until pH reaches 12–13 .
      
    • Note: Using

      
       is often superior as it saturates the aqueous layer with ions, aiding phase separation [1].
      
  • Salting Out (Critical):

    • If using NaOH, add solid NaCl until the solution is saturated (undissolved salt remains). This drastically lowers the solubility of your amine in the water phase.

  • Extraction:

    • Do not use pure Dichloromethane (DCM).

    • Use DCM:Isopropanol (9:1) or Chloroform:Isopropanol (3:1) . The alcohol helps extract the polar amine.

    • Perform 3-4 extractions.[1]

  • Drying: Dry combined organics over anhydrous

    
     (Sodium Sulfate) and concentrate
    
    • Warning: Do not use acidic drying agents like silica.

Protocol 2: Azeotropic Drying & Trituration

Best for: Removing "adventitious" (unbound) HCl to get a clean, weighable salt.

The Science: HCl gas and water can get trapped in the crystal lattice, making the salt sticky (hygroscopic gum). Azeotropic distillation removes water and excess HCl gas, while trituration precipitates the salt while leaving impurities in solution.

Step-by-Step:

  • Azeotrope:

    • Dissolve/suspend the crude gum in Toluene or 2-MeTHF .[1]

    • Rotary evaporate to dryness. Repeat 2-3 times. This physically carries off water and free HCl gas [2].

  • Trituration:

    • Take the resulting solid/foam and add Diethyl Ether or MTBE (the salt is insoluble in these).

    • Sonicate for 10-15 minutes until a fine powder forms.

  • Filtration:

    • Filter the solid under nitrogen (to prevent moisture absorption).

    • Wash with fresh ether.

  • Drying: Vacuum dry at

    
     over 
    
    
    
    or KOH pellets.
Protocol 3: SCX Solid Phase Extraction

Best for: Small scale (<500mg) purification to free base without aqueous workup.

Step-by-Step:

  • Load: Dissolve crude salt in Methanol (MeOH). Load onto a pre-conditioned SCX-2 (Strong Cation Exchange) cartridge.[1]

  • Wash: Flush with 3 column volumes (CV) of MeOH.

    • Result: Neutral impurities and excess HCl (as chloride ions) wash through; the amine stays bound to the resin.

  • Elute: Flush with 2M

    
     in Methanol .
    
    • Result: The ammonia displaces the amine, releasing it as the free base.

  • Finish: Concentrate the eluate to obtain the pure free base.

Troubleshooting & FAQs

Q1: After basification, no layers formed (Emulsion). What now?

  • Cause: The density of the aqueous salt solution is matching your organic solvent, or the amine is acting as a surfactant.

  • Fix:

    • Add more solid NaCl to increase aqueous density.

    • Filter the entire mixture through a pad of Celite to break physical emulsions.

    • Switch solvent to Chloroform (heavier) or Ethyl Acetate (lighter), though extraction efficiency may vary.

Q2: My product is an oil, but it should be a solid.

  • Cause: Trace solvent or water trapped in the lattice (common with pyridine derivatives).

  • Fix: Dissolve the oil in a small amount of DCM, then add a large excess of Hexane or Pentane dropwise while stirring to induce precipitation. If that fails, freeze-drying (lyophilization) from benzene/water (if safety permits) or t-butanol is effective.[1]

Q3: Can I use Silica Gel chromatography to purify the free base?

  • Risk: Primary amines streak badly on silica and can decompose.

  • Modification: You must pretreat the silica slurry with 1% Triethylamine (TEA) or use a solvent system containing 1%

    
      (e.g., DCM:MeOH:NH4OH 90:9:1) to prevent the amine from sticking to acidic silanol groups [3].
    

References

  • ScienceMadness. (2018). Pyridine from Pyridine hydrochloride. Retrieved from

  • ResearchGate. (2020). Is it possible to boil off HCl from pyridinium chloride salts? Retrieved from

  • Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.[1] (General reference for amine purification techniques).

Sources

Technical Support Center: Crystallization Solutions for 2-Pyridin-4-ylpropan-1-amine Salts

[1]

Status: Active Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: Salt Selection, Oiling Out, Hygroscopicity, Polymorphism Control[1]

Technical Brief & Molecule Analysis

Before troubleshooting, it is critical to understand the "personality" of your molecule. 2-Pyridin-4-ylpropan-1-amine presents a dual-basic system with a flexible alkyl linker, creating specific crystallization hurdles.[1]

  • The pKa Gap:

    • Primary Aliphatic Amine (

      
      ):  pKa 
      
      
      9.8 – 10.2 (Highly basic).[1]
    • Pyridine Nitrogen (

      
      ):  pKa 
      
      
      5.2 – 5.4 (Weakly basic).[1]
    • Implication: You can form either mono-salts (protonating only

      
      ) or di-salts  (protonating both).[1] Mono-salts are generally preferred for crystallization as the repulsion between two positive charges in a small molecule (di-salt) often destabilizes the crystal lattice, leading to hygroscopic gums.[1]
      
  • Conformational Flexibility: The propyl linker allows significant rotation, increasing the entropic penalty for crystallization. This makes the molecule prone to "oiling out" (Liquid-Liquid Phase Separation) rather than organizing into a crystal lattice.[1][2][3]

Troubleshooting Guide (Q&A)

Q1: My HCl salt comes out as a sticky gum or oil. How do I get a solid?

Diagnosis: This is a classic "Oiling Out" scenario. The melting point of the solvated salt is likely lower than your process temperature, or impurities are depressing the melting point.[4] HCl salts of flexible amines are also notoriously hygroscopic.[1]

Corrective Action:

  • Switch Counterions: Move away from HCl. The chloride ion is small and has high charge density, often leading to hygroscopic lattices.

    • Recommendation: Use Fumaric Acid (0.5 or 1 eq) or L-Tartaric Acid .[1] These large, planar dicarboxylic acids can bridge multiple amine molecules, creating a rigid hydrogen-bond network that stabilizes the crystal lattice.[1]

  • Temperature Cycling: If you must use HCl, do not cool rapidly. Use a "heat-cool-heat" cycle.

    • Technique: Cool until the oil forms.[5] Re-heat slightly until the oil just dissolves, then add a seed crystal. Cool very slowly (1°C/min).[1]

  • Change Solvent System: Avoid "wet" solvents. Switch to an IPA (Isopropyl Alcohol) / Isopropyl Acetate system.[1]

Q2: The solid is extremely hygroscopic; it turns to liquid on the balance.

Diagnosis: The lattice energy is too low to resist water vapor absorption. This is common with mono-HCl salts where the pyridine ring remains unprotonated and exposed.[1]

Corrective Action:

  • The "Stoichiometry Shift": Attempt to form the Di-hydrochloride or Di-hydrobromide salt using anhydrous conditions (e.g., HCl in Dioxane or Et2O).[1] Fully protonating the system can sometimes lock the conformation.

  • The "Hydrophobic Shield": Use a lipophilic counterion like Naphthalene-1,5-disulfonic acid or Pamoic acid .[1] These add significant hydrophobic bulk, shielding the salt from atmospheric moisture.

Q3: I have colored impurities trapped in the crystal. Recrystallization doesn't help.[1][4]

Diagnosis: The impurities are likely structurally similar (e.g., pyridine isomers) or are occluded during rapid oil-to-solid transformation.[1]

Corrective Action:

  • Salt Break Cycle: Do not just recrystallize the salt.

    • Dissolve the impure salt in water.

    • Basify to pH > 12 with NaOH.

    • Extract the free base into MTBE or Toluene (impurities often stay in the aqueous phase or do not extract as well).

    • Re-form the salt with a different acid (e.g., switch from HCl to Oxalate). This "orthogonal" purification rejects impurities that co-crystallized with the first salt.

Detailed Experimental Protocols

Protocol A: Screening for Crystalline Salts (The "Fumarate" Approach)

Use this protocol if HCl salts have failed.

Reagents:

  • Crude 2-Pyridin-4-ylpropan-1-amine (Free Base).[1]

  • Fumaric Acid (Solid).[1][6]

  • Solvents: Ethanol (EtOH), Ethyl Acetate (EtOAc).[1]

Procedure:

  • Dissolution: Dissolve 1.0 g (approx. 7.3 mmol) of the free base in 5 mL of absolute EtOH at 40°C.

  • Acid Addition: Add 0.85 g (7.3 mmol, 1.0 eq) of Fumaric acid. Stir at 50°C for 30 mins. The acid should dissolve.

  • Nucleation: Slowly add EtOAc (anti-solvent) dropwise.

    • Critical Step: Stop adding EtOAc the moment you see a persistent haze.

  • Seeding: If available, add a micro-spatula of seed crystals. If not, scratch the glass wall vigorously.

  • Crystallization: Allow the solution to cool to Room Temperature (RT) over 2 hours. Then refrigerate at 4°C overnight.

  • Filtration: Filter the white solid. Wash with cold 1:1 EtOH:EtOAc.[1]

    • Expected Outcome: Fumarate salts of pyridine-amines often have MP > 140°C and are non-hygroscopic.[1]

Protocol B: Controlled Crystallization of HCl Salt (Anti-Oiling)

Use this if you are mandated to use the HCl form.

Reagents:

  • Free Base.[1]

  • 4M HCl in Dioxane (Anhydrous).[1]

  • Solvent: Isopropyl Acetate (IPAc).[1]

Procedure:

  • Dissolve 1.0 g of free base in 10 mL IPAc at 50°C.

  • Slow Acidification: Add 1.1 eq of HCl in Dioxane dropwise over 20 minutes.

    • Observation: If an oil droplet forms, STOP.[1] Re-heat until it dissolves.

  • Seeding: Add seeds at 45°C.

  • Aging: Stir at 45°C for 1 hour. This "ripens" the crystals and prevents the formation of amorphous gum.

  • Cooling: Ramp down to 20°C at a rate of 5°C per hour.

  • Isolation: Filter under Nitrogen (to prevent moisture uptake).

Visual Decision Guides

Figure 1: Oiling Out Troubleshooting Workflow

This decision tree guides you through the immediate steps when a crystallization separates into two liquid phases.

OilingOutStartProblem: Solution Oils Out(Liquid-Liquid Phase Separation)CheckTempIs Temp > Solvent Boiling Point?Start->CheckTempCheckImpurityIs Purity < 90%?CheckTemp->CheckImpurityNoActionRefluxSwitch Solvent(Higher BP)CheckTemp->ActionRefluxYesActionPurifyPerform Acid/BaseExtraction FirstCheckImpurity->ActionPurifyYesCheckSeedDo you have Seeds?CheckImpurity->CheckSeedNoMethodSeedSeeding Protocol:1. Re-heat to clear solution2. Cool to Cloud Point3. Add Seeds4. Slow CoolCheckSeed->MethodSeedYesMethodCycleTemp Cycling Protocol:1. Heat to dissolve oil2. Cool until oil appears3. Heat slightly to redissolve4. Repeat until nucleationCheckSeed->MethodCycleNo

Caption: Logical workflow for resolving Liquid-Liquid Phase Separation (Oiling Out) during amine salt crystallization.

Figure 2: Salt Selection Strategy

A systematic approach to selecting the correct counterion based on pKa and stoichiometry.

SaltSelectionInput2-Pyridin-4-ylpropan-1-aminepKaAnalysispKa AnalysisN(aliph) ~10.0 | N(py) ~5.3Input->pKaAnalysisChoiceDesired Salt Type?pKaAnalysis->ChoiceMonoSaltMono-Salt (1:1)Protonates N(aliph) onlyChoice->MonoSaltDiSaltDi-Salt (1:2)Protonates both NChoice->DiSaltMonoRecsRecommended Acids:1. Fumaric (Rigid, H-bonds)2. L-Tartaric (Chiral resolution)3. SuccinicMonoSalt->MonoRecsDiRecsRecommended Acids:1. 2x HCl (Anhydrous)2. 2x HBr3. SulfuricDiSalt->DiRecsOutcomeMonoResult:Usually Non-HygroscopicHigh MP (>140°C)MonoRecs->OutcomeMonoOutcomeDiResult:Often HygroscopicProne to OilingDiRecs->OutcomeDi

Caption: Strategic selection of counterions based on stoichiometry and desired solid-state properties.

References

  • Anderson, N. G. (2012).[1] Practical Process Research and Development – A Guide for Organic Chemists. Academic Press.[1] (Chapter 10: Crystallization and Salt Selection).[1]

  • Stahl, P. H., & Wermuth, C. G. (Eds.).[1] (2011).[1] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Detailed pKa and counterion data for pyridine bases). [1]

  • Nagy, Z. K., et al. (2024).[1] "Understanding Oiling-Out in Crystallization Processes". Pharmalego Technical Review. (Mechanisms of LLPS in amine salts).

  • PubChem. (2025).[1][7] Compound Summary: 2-methyl-2-(pyridin-4-yl)propan-1-amine.[1] National Library of Medicine.[1] (Physicochemical data verification). [1]

  • Mettler Toledo. (2025).[1] Oiling Out in Crystallization: Detection and Solutions. (Process control strategies for phase separation).

Validation & Comparative

A Researcher's Guide to the FTIR Spectral Analysis of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2-Pyridin-4-ylpropan-1-amine dihydrochloride. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple peak listing. It offers a comparative framework, explaining the causal relationships between molecular structure and vibrational modes, and provides the necessary experimental context to validate these findings. As no definitive, publicly archived spectrum for this specific molecule is available, this guide synthesizes data from analogous compounds and foundational spectroscopic principles to present a robust, predictive interpretation.

Introduction: The Structural Significance of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

2-Pyridin-4-ylpropan-1-amine is a bifunctional molecule featuring a primary aliphatic amine and a 4-substituted pyridine ring. In its dihydrochloride salt form, both the primary amine and the pyridine nitrogen are protonated. This protonation is a critical structural feature that profoundly influences the molecule's vibrational spectroscopy. FTIR analysis serves as a rapid, non-destructive method to confirm the presence of key functional groups and, crucially, to verify the salt formation, which is vital for applications in pharmaceutical development where solubility and stability are paramount.

The protonation transforms the primary amine (-NH₂) into an ammonium group (-NH₃⁺) and the pyridine into a pyridinium cation. These changes induce significant shifts in the frequency and appearance of characteristic vibrational bands, particularly in the N-H stretching region.

Predicted FTIR Spectral Profile and Peak Assignments

The FTIR spectrum of 2-Pyridin-4-ylpropan-1-amine dihydrochloride can be logically dissected into distinct regions corresponding to the vibrations of its constituent parts: the protonated amine, the alkyl chain, and the protonated pyridine ring.

Diagram: Molecular Structure of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

Caption: Structure of 2-Pyridin-4-ylpropan-1-amine dihydrochloride.

The predicted peak assignments are summarized in the table below.

Wavenumber (cm⁻¹)IntensityVibrational ModeStructural UnitRationale and Comparative Insights
~3200 - 2500Broad, Very StrongN-H Stretching (asymmetric & symmetric)-NH₃⁺ (Ammonium) & >N⁺-H (Pyridinium)This is the most characteristic region for amine salts. The broad, intense envelope arises from the strong hydrogen bonding of the -NH₃⁺ and pyridinium groups. It completely obscures the sharp, paired N-H stretch bands seen in a primary free base.[1] This broad absorption will overlap with the C-H stretching bands.
~3100 - 3000Medium, Sharp (as shoulders)C-H Stretching (Aromatic)Pyridinium RingThese peaks typically appear at slightly higher wavenumbers than aliphatic C-H stretches and will be visible as shoulders on the broad N-H stretching envelope.[2][3]
~2980 - 2850Medium, Sharp (as shoulders)C-H Stretching (asymmetric & symmetric)-CH, -CH₃ (Alkyl Chain)These aliphatic stretches from the propyl group will also appear as sharper features superimposed on the broad ammonium band.[4]
~1625 - 1560Medium - StrongN-H Bending (Asymmetric)-NH₃⁺ (Ammonium)The protonated primary amine exhibits a characteristic asymmetric deformation in this region. This peak is a key indicator of primary amine salt formation.[1]
~1630 - 1600StrongC=C and C=N Ring StretchingPyridinium RingQuaternization or protonation of the pyridine nitrogen typically shifts these ring stretching vibrations to a higher frequency compared to the neutral pyridine ring.[3]
~1550 - 1500MediumN-H Bending (Symmetric)-NH₃⁺ (Ammonium)The corresponding symmetric deformation of the -NH₃⁺ group appears at a lower wavenumber than the asymmetric bend.[1]
~1470 - 1430MediumC-H Bending (Alkyl) & Ring VibrationsAlkyl Chain & Pyridinium RingThis region contains scissoring and bending vibrations of the alkyl chain, which often overlap with pyridinium ring vibrations.[3][5]
~900 - 800StrongC-H Out-of-Plane Bending4-substituted Pyridinium RingThe pattern of out-of-plane (OOP) C-H bending is highly diagnostic of the substitution pattern on an aromatic ring. For 4-substituted pyridines, a strong band is expected in this region.[4]

Comparative Analysis: Dihydrochloride Salt vs. Free Base

To fully appreciate the spectral features of the dihydrochloride, it is essential to compare it with its non-protonated (free base) form. This comparison is critical for confirming successful salt formation during synthesis or for identifying the form of the compound in a sample.

Feature2-Pyridin-4-ylpropan-1-amine Dihydrochloride 2-Pyridin-4-ylpropan-1-amine (Free Base)
N-H Stretch Broad, intense envelope from ~3200-2500 cm⁻¹.Two sharp, medium-intensity bands (~3350 and ~3450 cm⁻¹).[6]
N-H Bend Two distinct bands: asymmetric (~1625-1560 cm⁻¹) and symmetric (~1550-1500 cm⁻¹).[1]A single N-H scissoring band (~1650-1580 cm⁻¹).[7]
Pyridine Ring Stretch Strong bands shifted to higher frequency (~1630-1600 cm⁻¹).[3]Bands are at a slightly lower frequency (~1600-1580 cm⁻¹).[4]

This comparative data highlights that the transition from a free base to a dihydrochloride salt is not subtle; it fundamentally reshapes the most diagnostic regions of the infrared spectrum.

Diagram: Spectral Interpretation Workflow

cluster_molecule Molecular Structure cluster_groups Key Functional Groups cluster_regions Predicted FTIR Regions (cm⁻¹) Molecule 2-Pyridin-4-ylpropan-1-amine Dihydrochloride Ammonium Ammonium (-NH₃⁺) Molecule->Ammonium Pyridinium Pyridinium (>N⁺-H) Molecule->Pyridinium Alkyl Alkyl Chain (-C₃H₇-) Molecule->Alkyl NH_Stretch Broad N-H Stretch (~3200-2500) Ammonium->NH_Stretch Bend_Region N-H Bend & Ring Stretch (~1630-1500) Ammonium->Bend_Region Pyridinium->NH_Stretch Pyridinium->Bend_Region Fingerprint Fingerprint Region (< 1400) Pyridinium->Fingerprint CH_Stretch C-H Stretch (~3100-2850) Alkyl->CH_Stretch Alkyl->Fingerprint

Sources

Comparative Guide: 2-(Pyridin-4-yl)propan-1-amine – Free Base vs. Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Technical Comparison Guide Subject: Reactivity, Handling, and Stoichiometric Considerations Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers[1]

Executive Summary: The "Stoichiometry Trap"

In drug development, 2-(Pyridin-4-yl)propan-1-amine serves as a critical bifunctional building block, offering both a nucleophilic primary amine for coupling and a pyridine ring for pi-stacking interactions in active sites (e.g., kinase hinge regions).

The choice between the Free Base and the Dihydrochloride (2HCl) salt is not merely logistical; it fundamentally alters the reaction kinetics and stoichiometric requirements. The most common failure mode in using the 2HCl salt is the "Stoichiometry Trap" : failing to account for the pyridine nitrogen's protonation, leading to incomplete deprotonation of the primary amine and stalled coupling reactions.

This guide provides the experimental data and mechanistic logic to navigate these forms effectively.

Chemical & Physical Profile

The transition from free base to dihydrochloride dramatically shifts the physical properties, primarily driven by the disruption of the crystal lattice and the introduction of ionic character.

FeatureFree Base Dihydrochloride (2HCl)
Formula


Physical State Viscous Oil / Low-melting SolidCrystalline Solid (White to Off-white)
Hygroscopicity LowHigh (Deliquescent in high humidity)
Oxidation Risk Moderate (Amine oxidation -> N-oxide/Imine)Low (Protonation protects N-lone pairs)
Solubility DCM, EtOAc, MeOH, DMSOWater, MeOH, DMSO (Poor in DCM/EtOAc)
pKa (Pyridine) ~5.3 (Conjugate Acid)~5.3
pKa (Amine) ~9.8 (Conjugate Acid)~9.8

Field Insight: The free base is often an oil that complicates precise weighing on small scales (<10 mg). The 2HCl salt is preferred for solids handling but requires rapid weighing or a desiccated environment due to hygroscopicity.

Reactivity Analysis & Mechanistic Logic

The Protonation Hierarchy (Critical)

Understanding the acidity difference between the two nitrogen centers is the key to successful reactivity.

  • Pyridine Nitrogen (

    
    ):  Less basic. The conjugate acid (
    
    
    
    ) has a pKa
    
    
    5.3.
  • Primary Amine (

    
    ):  More basic. The conjugate acid (
    
    
    
    ) has a pKa
    
    
    9.8.

In the Dihydrochloride form, both nitrogens are protonated.[1] When you add a base (e.g., DIPEA or TEA) to activate the molecule for nucleophilic attack, the base reacts with the most acidic proton first.[1]

  • 0 to 1 Eq Base: Deprotonates the Pyridine (

    
    
    
    
    
    
    
    ). The primary amine remains protonated (
    
    
    ) and non-nucleophilic .[2]
  • >1 to 2 Eq Base: Deprotonates the Primary Amine (

    
    
    
    
    
    
    
    ). The molecule becomes nucleophilic.[2][3][4][5]
Visualization: The Activation Pathway

Reactivity cluster_0 The Stoichiometry Trap Salt Dihydrochloride (2HCl) (Inactive Nucleophile) [Py-H+, R-NH3+] Inter Monohydrochloride (Inactive Nucleophile) [Py, R-NH3+] Salt->Inter + 1.0 eq Base (pKa ~5.3) Free Free Base (Active Nucleophile) [Py, R-NH2] Inter->Free + 2nd eq Base (pKa ~9.8)

Figure 1: Stepwise deprotonation pathway. Note that the reactive species is only formed after the second equivalent of base is added.

Experimental Protocols

Standard Amide Coupling (Using 2HCl Salt)

Objective: Couple 2-(Pyridin-4-yl)propan-1-amine 2HCl with a Carboxylic Acid (


).

Reagents:

  • Amine: 1.0 equiv (2HCl salt)

  • Carboxylic Acid: 1.0 equiv

  • Coupling Reagent (e.g., HATU): 1.1 equiv

  • Base (DIPEA): 3.5 - 4.0 equiv (CRITICAL)

  • Solvent: DMF or DMF/DCM (1:1)

Protocol:

  • Dissolution: Dissolve the Carboxylic Acid and HATU in DMF. Stir for 5 minutes to activate the acid.

  • Salt Neutralization: In a separate vial, dissolve the Amine 2HCl in minimal DMF. Add 3.5 equivalents of DIPEA.

    • Why 3.5 eq? 2.0 eq are consumed to neutralize the 2HCl. 1.0 eq is required for the HATU byproduct generation. 0.5 eq ensures the pH remains basic (>8) to drive kinetics.

  • Addition: Add the neutralized amine solution to the activated acid mixture.

  • Monitoring: Monitor by LCMS. The reaction should proceed rapidly (1-4 hours).

Converting 2HCl to Free Base (In-Situ vs. Isolation)

Method A: Isolation (For storage or sensitive catalysis)

  • Dissolve 2HCl salt in minimal water (approx 5 mL/g).

  • Add 2M NaOH until pH > 12. (The solution may become cloudy as the organic oil separates).

  • Extract 3x with DCM (Dichloromethane).

  • Dry combined organics over

    
    .
    
  • Concentrate in vacuo. Note: Use a rotary evaporator with a bath temp < 40°C to avoid volatility losses, though this amine is relatively high boiling.[1]

  • Result: Pale yellow oil. Store under Argon at -20°C.

Method B: In-Situ (For "One-Pot" reactions)

  • Use the SCX (Strong Cation Exchange) workflow if high purity is needed without aqueous workup.

    • Load 2HCl solution (in MeOH) onto SCX cartridge.

    • Wash with MeOH (removes Cl- ions and non-basic impurities).

    • Elute with 2M

      
       in MeOH.
      
    • Concentrate to obtain the free base.

Comparative Decision Matrix

Use the following logic tree to select the appropriate form for your experiment.

DecisionTree Start Start: Choose Form Scale Reaction Scale? Start->Scale Storage Long-term Storage? Scale->Storage < 100 mg UseSalt Use 2HCl Salt (Add >3 eq Base) Scale->UseSalt > 100 mg BaseSens Base Sensitive Conditions? Storage->BaseSens No (Immediate use) Storage->UseSalt Yes (>1 month) BaseSens->UseSalt No (Standard Coupling) UseFree Use Free Base (Handle under Inert Gas) BaseSens->UseFree Yes (e.g., Acid Chlorides)

Figure 2: Decision matrix for selecting the optimal starting material form.

References

  • BenchChem. A Comparative Guide to the Reactivity of 2-(Aminomethyl)-4-methylphenol: Hydrochloride Salt vs. Free Base. Retrieved from

  • Chemistry LibreTexts. 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from

  • PubChem. 3-(Pyridin-4-yl)butan-1-amine dihydrochloride Compound Summary. Retrieved from

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine? Retrieved from

  • Alfa Chemistry. pKa Values of Amines, Diamines, and Cyclic Organic Nitrogen Compounds. Retrieved from

Sources

A Comparative Guide to HPLC Method Development for the Purity of 2-Pyridin-4-ylpropan-1-amine dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of purity for active pharmaceutical ingredients (APIs) is a cornerstone of ensuring safety and efficacy. This guide provides an in-depth, experience-driven approach to developing a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the purity determination of 2-Pyridin-4-ylpropan-1-amine dihydrochloride. We will explore the rationale behind the methodological choices and compare the developed HPLC method with viable alternatives, supported by experimental data and protocols. This document is intended for researchers, scientists, and drug development professionals seeking to establish scientifically sound and defensible analytical methods.

Introduction: The Analytical Challenge of 2-Pyridin-4-ylpropan-1-amine dihydrochloride

2-Pyridin-4-ylpropan-1-amine dihydrochloride is a chiral primary amine containing a pyridine ring, classifying it as a polar, basic compound. The accurate quantification of its purity and the detection of any potential impurities, including process-related impurities and degradation products, are critical for regulatory compliance and patient safety. The inherent polarity and basicity of the molecule present a unique set of challenges for chromatographic separation, primarily concerning peak shape, retention, and the potential for interactions with the stationary phase. A successful analytical method must not only be able to quantify the main component accurately but also separate it from its enantiomer and any other potential impurities.

A Stability-Indicating Reversed-Phase HPLC Method

The cornerstone of pharmaceutical purity analysis is a stability-indicating method, which is a validated analytical procedure that can accurately and precisely measure the decrease in the amount of the active ingredient due to degradation. To achieve this, forced degradation studies are an indispensable part of method development.[1]

Rationale for Method Development

Given the polar and basic nature of 2-Pyridin-4-ylpropan-1-amine, a reversed-phase HPLC method using a C18 column is a logical starting point due to its versatility.[2] However, to mitigate poor peak shape and unpredictable retention often associated with basic compounds on traditional silica-based C18 columns, a modern, end-capped, high-purity silica column is selected. The use of a buffer in the mobile phase is essential to control the ionization state of the amine and pyridine moieties, thereby ensuring reproducible retention times and symmetrical peak shapes. A gradient elution is chosen to ensure the timely elution of any less polar impurities while retaining and separating more polar ones.

Experimental Protocol: Proposed HPLC Method

Instrumentation:

  • HPLC system with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) with high-purity silica and end-capping.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program:

    • Time (min) | %A | %B

    • ---|---|---

    • 0 | 95 | 5

    • 20 | 50 | 50

    • 25 | 50 | 50

    • 26 | 95 | 5

    • 30 | 95 | 5

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: PDA detection at 254 nm, with a broader scan range (200-400 nm) to detect impurities with different chromophores.

  • Injection Volume: 10 µL.

  • Diluent: Mobile Phase A.

Sample Preparation:

  • Accurately weigh and dissolve the 2-Pyridin-4-ylpropan-1-amine dihydrochloride sample in the diluent to a final concentration of approximately 0.5 mg/mL.

  • Filter the solution through a 0.45 µm syringe filter prior to injection.

Forced Degradation Studies Protocol

Forced degradation studies are performed to demonstrate the stability-indicating nature of the HPLC method by generating potential degradation products.[3]

  • Acid Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M HCl) for 4 hours at 80°C.

  • Base Hydrolysis: Reflux the sample solution (1 mg/mL in 0.1 M NaOH) for 4 hours at 80°C.

  • Oxidative Degradation: Treat the sample solution (1 mg/mL) with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

  • Photolytic Degradation: Expose the sample solution (1 mg/mL) to UV light (254 nm) and visible light in a photostability chamber.

After exposure, neutralize the acid and base-stressed samples and dilute all samples to the target concentration with the diluent before HPLC analysis. The method's ability to separate the main peak from all degradation product peaks demonstrates its specificity.

Comparison with Alternative Purity Assessment Methods

While the developed RP-HPLC method is robust and reliable, it is essential to consider alternative and complementary techniques that offer different advantages in terms of speed, resolution, and selectivity.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a significant advancement in liquid chromatography that utilizes sub-2 µm particles, leading to higher resolution, sensitivity, and faster analysis times compared to traditional HPLC.[4]

Key Advantages:

  • Speed: Analysis times can be reduced by a factor of 5-10.

  • Resolution: Sharper and narrower peaks provide better separation of closely eluting impurities.[4]

  • Sensitivity: Increased peak heights lead to lower detection limits.

  • Reduced Solvent Consumption: Lower flow rates and shorter run times make it a more environmentally friendly technique.

Experimental Protocol: Proposed UPLC Method

  • Column: Acquity UPLC BEH C18 (50 mm x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Program: A steeper gradient can be employed, for instance, from 5% to 95% B in 5 minutes.

  • Flow Rate: 0.5 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

Chiral High-Performance Liquid Chromatography (Chiral HPLC)

Since 2-Pyridin-4-ylpropan-1-amine is a chiral molecule, a specific chiral HPLC method is necessary to determine its enantiomeric purity. This is a critical quality attribute as different enantiomers can have vastly different pharmacological and toxicological profiles.[5]

Key Advantages:

  • Enantioselectivity: Directly separates the R- and S-enantiomers.

  • Regulatory Requirement: Essential for the quality control of chiral drugs.

Experimental Protocol: Proposed Chiral HPLC Method

  • Column: A polysaccharide-based chiral stationary phase (CSP) such as Chiralpak IA or a similar column.[6][7]

  • Mobile Phase: A non-polar mobile phase like n-Hexane/Ethanol/Diethylamine (DEA) in a ratio of 80:20:0.1 (v/v/v) is often effective for the separation of chiral amines.[2]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

Capillary Electrophoresis (CE)

Capillary electrophoresis is a powerful separation technique that offers very high efficiency and resolution, particularly for charged species like amines.[8][9] Chiral separations are also readily achievable in CE by adding a chiral selector to the background electrolyte.[10][11]

Key Advantages:

  • High Efficiency: Generates a large number of theoretical plates, leading to excellent resolution.

  • Low Sample and Reagent Consumption: Utilizes nanoliter injection volumes and minimal amounts of buffer.[8]

  • Versatility: The separation mechanism can be easily modified by changing the composition of the background electrolyte.

Experimental Protocol: Proposed Chiral CE Method

  • Instrumentation: Capillary Electrophoresis system with a UV detector.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer (pH 2.5) containing a chiral selector such as a cyclodextrin derivative (e.g., 10 mM sulfated-β-cyclodextrin).

  • Voltage: 20 kV.

  • Temperature: 25 °C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s).

  • Detection: 214 nm.

Data Presentation and Comparison

The following tables summarize the hypothetical, yet expected, performance characteristics of the proposed HPLC method and its alternatives for the purity analysis of 2-Pyridin-4-ylpropan-1-amine dihydrochloride.

Table 1: Performance Comparison of Purity Analysis Methods

ParameterProposed RP-HPLC MethodUPLC Method
Principle Reversed-Phase ChromatographyReversed-Phase Chromatography (sub-2µm particles)
Typical Run Time 30 minutes< 7 minutes
Resolution GoodExcellent
Sensitivity HighVery High
Solvent Consumption ModerateLow
Key Application Routine Purity and Impurity ProfilingHigh-throughput screening, Impurity profiling

Table 2: Performance Comparison of Chiral Separation Methods

ParameterChiral HPLC MethodChiral Capillary Electrophoresis
Principle Chiral Stationary Phase ChromatographyChiral Selector in Background Electrolyte
Typical Run Time 15-30 minutes10-20 minutes
Resolution Very GoodExcellent
Sensitivity GoodGood (can be lower than HPLC)
Sample Volume MicrolitersNanoliters
Key Application Enantiomeric Purity DeterminationEnantiomeric Purity, High-efficiency separations

Visualizing the Workflow

To better illustrate the logical flow of the analytical method development and validation process, the following diagrams are provided.

MethodDevelopmentWorkflow cluster_dev Method Development cluster_val Method Validation (ICH Q2(R1)) cluster_routine Routine Analysis Analyte Analyte Characterization (2-Pyridin-4-ylpropan-1-amine) ColumnSelection Column Selection (C18, Chiral, etc.) Analyte->ColumnSelection MobilePhase Mobile Phase Optimization (pH, Organic Modifier, Gradient) ColumnSelection->MobilePhase Detection Detector Parameter Setting (Wavelength, etc.) MobilePhase->Detection Specificity Specificity (Forced Degradation) Detection->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability, Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Testing Robustness->SystemSuitability SampleAnalysis Sample Purity Analysis SystemSuitability->SampleAnalysis

Caption: Workflow for HPLC method development and validation.

ComparisonLogic cluster_achiral Achiral Purity & Impurities cluster_chiral Enantiomeric Purity Topic Purity of 2-Pyridin-4-ylpropan-1-amine RP_HPLC RP-HPLC (Robust, Established) Topic->RP_HPLC UPLC UPLC (Fast, High Resolution) Topic->UPLC Chiral_HPLC Chiral HPLC (Direct Separation) Topic->Chiral_HPLC Chiral_CE Chiral CE (High Efficiency) Topic->Chiral_CE RP_HPLC->UPLC Alternative for Speed/Resolution Chiral_HPLC->Chiral_CE Alternative for Efficiency

Caption: Logical comparison of analytical techniques.

Conclusion

The development of a robust and reliable HPLC method for the purity determination of 2-Pyridin-4-ylpropan-1-amine dihydrochloride is a critical step in its development as a pharmaceutical ingredient. The proposed stability-indicating reversed-phase HPLC method provides a solid foundation for routine quality control. However, for enhanced throughput and resolution, UPLC presents a compelling alternative. Furthermore, the enantiomeric purity, a crucial quality attribute, must be assessed using a dedicated chiral separation technique, for which both chiral HPLC and chiral capillary electrophoresis are powerful tools. The choice of the most appropriate method will depend on the specific requirements of the analysis, including the desired speed, resolution, and the nature of the impurities being monitored. A comprehensive approach, potentially utilizing a combination of these techniques, will ensure the highest level of quality and safety for the final drug product.

References

  • ACS Publications. (2023). Mechanochemical Oxidative Degradation of Thienopyridine Containing Drugs: Toward a Simple Tool for the Prediction of Drug Stability. [Link]

  • MDPI. (2023). Analyzing the Chiral Purity of Pharmaceuticals: The Application of Cyclodextrin-Based Chiral Selectors in Capillary Electrophoresis. [Link]

  • LabRulez LCMS. (n.d.). Polar Basic Drugs in Environmental Samples; Improved Analysis Using a New High Efficiency UPLC Column for HILIC. [Link]

  • PubMed. (2000). Recent developments in chiral capillary electrophoresis and applications of this technique to pharmaceutical and biomedical analysis. [Link]

  • Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. [Link]

  • ResearchGate. (2025). Study of Forced-Acid/Heat Degradation and Degradant/Impurity Profile of Phenazopyridine Hydrochloride through HPLC and Spectrofluorimetric Analyses. [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • MDPI. (2023). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. [Link]

  • Semantic Scholar. (2022). The Use of Antibiotics as Chiral Selectors in Capillary Electrophoresis: A Review. [Link]

  • MDPI. (2019). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. [Link]

  • Waters Corporation. (n.d.). Applying UPLC to the Profiling of Impurities in Raw Drug Substances. [Link]

  • Taylor & Francis Online. (2016). Development of Impurity Profiling Methods Using Modern Analytical Techniques. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. [Link]

  • LCGC International. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs. [Link]

  • Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

  • Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development. [Link]

  • ASM Journals. (2020). Microbial Degradation of Pyridine: a Complete Pathway in Arthrobacter sp. Strain 68b Deciphered. [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. [Link]

  • HELIX Chromatography. (n.d.). HPLC Method for Analysis of Pyridine and Three Isomers of Aminopyridine on Amaze HD Column. [Link]

Sources

Comparative Guide: Spectroscopic Differentiation of 2-(Pyridin-4-yl)propan-1-amine Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of pyridine-based therapeutics, 2-(pyridin-4-yl)propan-1-amine represents a critical pharmacophore. However, its synthesis often yields a complex mixture of isomers that standard LC-MS cannot resolve definitively.

This guide addresses the two primary challenges in characterizing this molecule:

  • Regioisomerism: Distinguishing the target 4-substituted pyridine from 2- and 3-substituted byproducts formed during non-selective ring alkylations (e.g., Minisci reactions).

  • Stereoisomerism: Quantifying the enantiomeric excess (

    
    ) of the chiral center at the C2-propyl position.
    

We present a validated workflow combining 1H NMR for regio-assignment and Chiral HPLC for enantiomeric resolution, supported by experimental data and mechanistic rationale.

Part 1: Regioisomeric Differentiation (NMR Spectroscopy)

The most immediate challenge is confirming the pyridine substitution pattern. While Mass Spectrometry (MS) confirms the molecular weight (


), it fails to distinguish between the 2-, 3-, and 4-pyridyl isomers due to identical fragmentation pathways. Proton Nuclear Magnetic Resonance (

H NMR)
is the definitive tool here.
The Diagnostic Logic: Symmetry vs. Asymmetry

The 4-substituted isomer possesses a plane of symmetry bisecting the nitrogen and the C4-carbon. This renders the protons at positions 2,6 equivalent and 3,5 equivalent, creating a distinct AA'BB' (or AA'XX') spin system. The 2- and 3-isomers lack this symmetry, resulting in complex ABCD patterns.

Comparative NMR Data Table
FeatureTarget: 4-Pyridyl Isomer Alternative: 3-Pyridyl Isomer Alternative: 2-Pyridyl Isomer
Symmetry

(Local Symmetry)
AsymmetricAsymmetric
Aromatic Region 2 Signals (2H each)4 Signals (1H each)4 Signals (1H each)

-Protons (adj. to N)

8.4–8.6 ppm (Doublet)

8.4–8.6 ppm (Singlet + Doublet)

8.5 ppm (Doublet)
Coupling (

)

Hz
Complex (

,

,

)
Complex (

,

)
Diagnostic Pattern Two clean doublets One singlet (H2) + distinct splittingCrowded multiplet (H3, H4, H5)
Mechanism of Identification
  • The "Roof Effect": In the 4-isomer, the H2/H6 doublet is heavily deshielded by the electronegative nitrogen. The H3/H5 doublet appears upfield.

  • Coupling Constants: The 4-isomer displays a clean ortho-coupling (

    
     Hz). The 3-isomer is easily identified by the H2 singlet  (broadened by small long-range coupling), which appears isolated downfield.
    
Visualization: Regioisomer Logic Tree

RegioID Start Crude Product 1H NMR (Aromatic Region 7.0 - 9.0 ppm) Count Count Distinct Signals Start->Count TwoSig 2 Distinct Signals (Integral 2:2) Count->TwoSig Symmetric FourSig 4 Distinct Signals (Integral 1:1:1:1) Count->FourSig Asymmetric Target Target: 4-Pyridyl Isomer (AA'XX' System) TwoSig->Target CheckH2 Check for Singlet at ~8.5 ppm FourSig->CheckH2 Is3 Singlet Present (H2 Proton) CheckH2->Is3 Yes Is2 No Singlet (All Doublets/Triplets) CheckH2->Is2 No Result3 3-Pyridyl Isomer Is3->Result3 Result2 2-Pyridyl Isomer Is2->Result2

Figure 1: Logic flow for assigning pyridine substitution patterns based on 1H NMR multiplicity.

Part 2: Stereochemical Differentiation (Chiral HPLC)

Once the 4-regioisomer is confirmed, the next critical step is resolving the enantiomers [(R) vs (S)] at the C2 position. Standard NMR is achiral; the enantiomers are magnetically equivalent.

The Challenge: Basic Nitrogen Tailing

Pyridine amines are notorious for interacting with residual silanols on silica-based HPLC columns, causing severe peak tailing.

  • Solution: Use of an immobilized polysaccharide phase (e.g., Chiralpak IA/IC) or coated phase (AD-H/OD-H) with a basic additive .

Recommended Protocol: Normal Phase Chiral HPLC
  • Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) or OD-H (Cellulose analog).

  • Dimensions:

    
     mm, 5 
    
    
    
    m particle size.
  • Mobile Phase: Hexane : Isopropanol : Diethylamine (DEA).

    • Ratio: 90 : 10 : 0.1 (v/v/v).

  • Flow Rate: 1.0 mL/min.[1]

  • Detection: UV @ 254 nm (Pyridine

    
     transition).
    
  • Temperature: 25°C.

Performance Comparison
ParameterStandard C18 (Achiral) Chiralpak AD-H (Recommended) Chiralpak OD-H (Alternative)
Resolution (

)
0 (Co-elution)

(Baseline)

(Good)
Peak Shape Tailing (without buffer)Sharp (with DEA)Sharp (with DEA)
Run Time < 5 min15–20 min15–20 min

Why this works: The amylose/cellulose chiral selectors form hydrogen bonds and


 interactions with the pyridine ring. The spatial arrangement of the methyl vs. aminomethyl group at the chiral center dictates which enantiomer fits more snugly into the chiral cavity, leading to separation.

Part 3: Experimental Methodologies

Sample Preparation for NMR
  • Solvent: Deuterated Chloroform (

    
    ) is standard. If signals overlap with solvent residual (7.26 ppm), switch to DMSO-
    
    
    
    .
  • Concentration: 10 mg sample in 0.6 mL solvent.

  • Acquisition: 16 scans minimum.

  • Key Check: Verify the integration of the aliphatic region. The methyl doublet (

    
     ppm) and the 
    
    
    
    multiplet (
    
    
    ppm) must integrate 3:1.
Chiral HPLC Method Development
  • System Passivation: Flush the system with 100% Isopropanol to remove any aqueous buffers (incompatible with Normal Phase).

  • Equilibration: Pump Mobile Phase (Hex/IPA/DEA) for 30 mins.

  • Blank Run: Inject solvent to ensure baseline stability.

  • Racemic Standard: Inject a 50:50 mix of isomers to establish retention times (

    
     and 
    
    
    
    ).
  • Sample Injection: Inject the test sample. Calculate Enantiomeric Excess (

    
    ):
    
    
    
    
Mass Spectrometry Confirmation (LC-MS)

While MS cannot distinguish regioisomers, it confirms the "propyl-amine" structure against linear isomers (e.g., 3-(pyridin-4-yl)propan-1-amine).

  • Ionization: ESI+ (Electrospray).

  • Parent Ion:

    
    .
    
  • Fragmentation: Look for

    
     (loss of 
    
    
    
    ,
    
    
    -cleavage) which confirms the branched structure. Linear isomers fragment differently.

Part 4: Analytical Workflow Diagram

Workflow cluster_Regio Step 1: Regio-Purity cluster_Stereo Step 2: Stereo-Purity Sample Crude Sample (Mixture) NMR 1H NMR (CDCl3) Sample->NMR Check Check Aromatic Splitting NMR->Check HPLC Chiral HPLC (AD-H Column) Check->HPLC If 4-isomer confirmed Fail Reject/Purify Check->Fail If 2/3-isomer Calc Calculate %ee HPLC->Calc

Figure 2: Integrated analytical workflow for validating 2-(pyridin-4-yl)propan-1-amine.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. Wiley.[2] (General principles of NMR coupling constants and pyridine splitting patterns).

  • Phenomenex. (2023). Chiral HPLC Separations: A Guide to Column Selection and Method Development. Link

  • National Institute of Advanced Industrial Science and Technology (AIST). (2023). Spectral Database for Organic Compounds (SDBS): Pyridine Derivatives. Link

  • Daicel Corporation. (2023).[3] Instruction Manual for CHIRALPAK® AD-H. Link

  • Sakai, M., et al. (2010). "Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact." Journal of Mass Spectrometry, 45(3), 306-312.[2] Link

Sources

elemental analysis standards for 2-Pyridin-4-ylpropan-1-amine 2HCl

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Validation Guide for Pharmaceutical Standards

Executive Summary

2-Pyridin-4-ylpropan-1-amine 2HCl is a critical heterocyclic building block and pharmaceutical intermediate. However, its validation presents a specific analytical paradox: the dual-basic nature of the molecule (pyridine ring + primary amine) allows for variable salt stoichiometry (mono- vs. dihydrochloride), while the hygroscopic nature of the hydrochloride salt frequently skews traditional combustion analysis (CHN).

This guide objectively compares the performance of three validation standards—Combustion Analysis (CHN) , Potentiometric Titration , and Quantitative NMR (qNMR) —to determine the most reliable protocol for certifying this compound's purity and stoichiometry.

Part 1: The Compound & Theoretical Baseline

Before validating, we must establish the theoretical "Perfect Standard" for 2-Pyridin-4-ylpropan-1-amine 2HCl.

  • Chemical Structure: A propyl chain substituted at the 2-position with a 4-pyridine ring and terminating in a primary amine.

  • Molecular Formula (Free Base): C₈H₁₂N₂[1]

  • Target Salt Form: Dihydrochloride (2HCl)

  • Molecular Formula (Salt): C₈H₁₄Cl₂N₂[2]

  • Molecular Weight: 209.12 g/mol [2]

Theoretical Elemental Composition (Standard Reference)
ElementCountAtomic MassTotal MassTheoretical %
Carbon (C) 812.01196.0945.95%
Hydrogen (H) 141.00814.116.75%
Nitrogen (N) 214.00728.0113.40%
Chlorine (Cl) 235.4570.9033.90%

Critical Note: The theoretical values above assume a strictly anhydrous, stoichiometric 2HCl salt. In practice, the pyridine nitrogen (pKa ~5.2) holds HCl less strongly than the primary amine (pKa ~10.5), leading to potential loss of HCl during aggressive drying, or the formation of a sesqui-hydrochloride (1.5 HCl).

Part 2: Comparative Analytical Methods

We evaluated three industry-standard methods for validating this specific pyridine-amine salt.

Method A: Combustion Analysis (CHN)

The Traditional Standard Combustion analysis measures C, H, and N by burning the sample in excess oxygen.[3]

  • Performance: High sensitivity to water. For 2-Pyridin-4-ylpropan-1-amine 2HCl, hygroscopicity often results in low Carbon/Nitrogen and high Hydrogen values.

  • Verdict: Reliable only if the sample is strictly dried (vacuum/P₂O₅) immediately prior to analysis. Fails to distinguish between water and solvent impurities.

Method B: Potentiometric Titration (Argentometric)

The Stoichiometry Specialist Titration with Silver Nitrate (AgNO₃) specifically targets the Chloride ion (Cl⁻).

  • Performance: Extremely precise for determining the salt ratio. It resolves the "Mono vs. Di" HCl question.

  • Verdict: Essential for salt confirmation but provides no data on organic purity or carbon backbone integrity.

Method C: Quantitative NMR (qNMR)

The Modern Gold Standard Uses an internal standard (e.g., Maleic Acid or TCNB) to measure absolute molar purity.

  • Performance: Superior. It separates signals from the compound, residual water, and solvents. It proves the structure (via chemical shift) and purity simultaneously.

  • Verdict: The most robust method for this compound, unaffected by the hygroscopic water content that plagues CHN.

Part 3: Comparative Data & Performance Analysis

The following table summarizes a simulated validation of a "Research Grade" batch of 2-Pyridin-4-ylpropan-1-amine 2HCl using the three methods.

Table 1: Comparative Validation Data
MetricTheoretical Method A: CHN (As Is) Method A: CHN (Dried) Method C: qNMR
Carbon % 45.95%43.10% (Fail)45.80% (Pass)99.1% (Purity)
Hydrogen % 6.75%7.20% (High)6.80% (Pass)Matches Structure
Nitrogen % 13.40%12.55% (Fail)13.35% (Pass)Matches Structure
Chlorine % 33.90%N/AN/AN/A
Interpretation Target Hydrate Detected Anhydrous Confirmed Absolute Purity

Analysis: The "As Is" CHN data shows a classic hydration pattern (approx. 1.5 moles H₂O). The qNMR method bypasses this error by quantifying the pyridine protons relative to an internal standard, ignoring the water signal.

Part 4: Experimental Protocols (Self-Validating)
Protocol 1: Handling Hygroscopic Pyridine Salts for CHN

Objective: Eliminate atmospheric moisture interference.

  • Pre-Drying: Place 50 mg of sample in a vacuum drying pistol over P₂O₅ (Phosphorus Pentoxide) at 40°C for 12 hours. Do not exceed 60°C to prevent HCl loss from the pyridine ring.

  • Encapsulation: Transfer sample into pre-tared tin capsules inside a glove box or dry bag (Relative Humidity < 10%).

  • Combustion: Run analysis with a Tungsten Trioxide (WO₃) catalyst to ensure complete combustion of the aromatic pyridine ring.

Protocol 2: Chloride Content Validation (Titration)

Objective: Confirm 2HCl stoichiometry.

  • Dissolve 30 mg of sample in 50 mL deionized water.

  • Add 1 mL of 5% HNO₃ (Nitric Acid).

  • Titrate with 0.1 N AgNO₃ using a silver electrode.

  • Calculation:

    
    
    Target Range: 33.5% - 34.3%
    
Part 5: Decision Logic & Workflow

The following diagram illustrates the logical flow for validating 2-Pyridin-4-ylpropan-1-amine 2HCl, specifically addressing the decision points between CHN and qNMR.

ValidationWorkflow Start Sample: 2-Pyridin-4-ylpropan-1-amine 2HCl Step1 1. Visual Inspection (Hygroscopic Caking?) Start->Step1 Step2 2. Chloride Titration Step1->Step2 Dissolve in Water Decision1 Cl Content ~33.9%? Step2->Decision1 PathA Stoichiometry Confirmed (2HCl) Decision1->PathA Yes PathB Low Cl (<30%) Decision1->PathB No Step3 3. qNMR Analysis (Internal Std: Maleic Acid) PathA->Step3 Determine Absolute Purity Step4 4. CHN Analysis (Strict Drying) PathA->Step4 Confirm Elemental Ratio ResultC Fail: Check for Mono-HCl or Hydrates PathB->ResultC ResultA Pass: Certified Reference Material Step3->ResultA Purity > 98% ResultB Fail: Recrystallize (EtOH/HCl) Step3->ResultB Purity < 95% Step4->ResultA Within ±0.4%

Figure 1: Analytical decision matrix for validating hygroscopic amine salts. Note the parallel use of qNMR and CHN for robust certification.

Part 6: Expert Troubleshooting

Issue: Low Nitrogen, High Carbon in CHN. Cause: Incomplete combustion. Pyridine rings are thermally stable. Solution: Add a combustion aid (V₂O₅ or WO₃) and increase oxygen flow time by 30 seconds.

Issue: Sample turns to oil during drying. Cause: Melting point depression due to impurities or loss of HCl (breaking the salt lattice). Solution: Do not heat above 40°C. Use high vacuum (0.1 mbar) at room temperature instead of heat.

References
  • Holzgrabe, U. (2010). "Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients." Spectroscopy Europe. Link

  • Lavallo, V. (2022).[3] "Searching for the Truth: Elemental Analysis–A Powerful but Often Poorly Executed Technique." ACS Central Science. Link

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 10176127, Pyridinium chloride." PubChem. Link

  • Guo, X., et al. (2023).[4] "Application of quantitative NMR in pharmaceutical analysis: Method qualification and potency determination." Journal of Pharmaceutical and Biomedical Analysis. Link

Sources

A Senior Application Scientist's Guide to 2-Pyridin-4-ylpropan-1-amine dihydrochloride: A Comparative Analysis for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical synthesis and drug discovery, the selection of appropriate building blocks is a critical decision that profoundly impacts the efficiency of a synthetic route and the quality of the final active pharmaceutical ingredient (API). Among the myriad of available synthons, pyridine-containing molecules are of particular interest due to their prevalence in a vast number of FDA-approved drugs. This guide provides an in-depth technical comparison of 2-Pyridin-4-ylpropan-1-amine dihydrochloride, a versatile building block, with its key alternatives. We will delve into a comparative analysis of their reactivity, supported by an understanding of their structural and electronic properties, and provide best-practice experimental protocols for their evaluation.

The Role of Pyridylalkylamines in Synthesis

Pyridylalkylamines, such as 2-Pyridin-4-ylpropan-1-amine, are bifunctional molecules that offer both a nucleophilic primary amine and a basic pyridine ring. This dual functionality makes them valuable intermediates in the construction of more complex molecules, particularly in the synthesis of compounds targeting the central nervous system and in the development of antimicrobial agents. The dihydrochloride salt form enhances the stability and handling of the otherwise oily free base.

Comparative Analysis of 2-Pyridin-4-ylpropan-1-amine and its Isomeric Alternatives

A key consideration when selecting a pyridylalkylamine building block is the position of the alkylamine substituent on the pyridine ring. The electronic properties of the pyridine ring are significantly influenced by the position of the nitrogen atom, which in turn dictates the reactivity of the exocyclic amine. The main commercially available isomers for comparison are the 2-pyridin-4-yl, 2-pyridin-2-yl, and 2-pyridin-3-ylpropan-1-amines.

Electronic Effects and Nucleophilicity

The pyridine ring is electron-deficient compared to benzene due to the electronegative nitrogen atom. This electron deficiency is most pronounced at the ortho (2-) and para (4-) positions relative to the nitrogen. Consequently, the basicity of the ring nitrogen and the nucleophilicity of an attached amino group are influenced by the substitution pattern.

  • 2-Pyridin-4-ylpropan-1-amine: The amino group is at the 4-position, which is electronically withdrawn. This inductive effect slightly reduces the nucleophilicity of the primary amine compared to a simple alkylamine. However, the lone pair on the exocyclic amine is not in direct conjugation with the ring.

  • 2-Pyridin-2-ylpropan-1-amine: Similar to the 4-yl isomer, the 2-position is also electron-deficient. The proximity of the amino group to the ring nitrogen can lead to steric hindrance in some reactions and may also allow for potential intramolecular hydrogen bonding or chelation with metal catalysts, which can modulate reactivity.

  • 2-Pyridin-3-ylpropan-1-amine: The 3-position (meta) is less electronically perturbed by the ring nitrogen compared to the 2- and 4-positions. As a result, the exocyclic amine in the 3-yl isomer is expected to be the most nucleophilic of the three, behaving more like a typical alkylamine.

This difference in nucleophilicity is a critical factor in synthetic planning. For instance, in an acylation reaction, the more nucleophilic 3-yl isomer would be expected to react faster than the 2-yl and 4-yl isomers. Conversely, the electronic nature of the 2- and 4-yl isomers can be advantageous in other transformations.

A comparative analysis of the reactivity of pyridine-2-, 3-, and 4-sulfonates towards nucleophilic substitution provides a useful parallel. In this case, the reactivity follows the order: 4-sulfonate > 2-sulfonate >> 3-sulfonate, highlighting the enhanced reactivity at the electron-deficient 2- and 4-positions. A similar trend can be anticipated for the nucleophilicity of the corresponding amines.

Establishing a Reference Standard

While a dedicated pharmacopeial reference standard for 2-Pyridin-4-ylpropan-1-amine dihydrochloride is not currently available, a well-characterized in-house reference standard is essential for quality control. This involves a comprehensive analysis of a high-purity batch of the material to establish its identity, purity, and other critical quality attributes. The characterization should include:

  • Identity Confirmation: 1H NMR, 13C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

  • Purity Assessment: A stability-indicating HPLC method is crucial for determining the purity and identifying any degradation products.

  • Chiral Purity (if applicable): For enantiomerically pure versions, a chiral HPLC method is necessary.

  • Water Content: Karl Fischer titration.

  • Residual Solvents: Gas Chromatography (GC).

  • Inorganic Impurities: Inductively Coupled Plasma (ICP-MS) or other suitable methods.

A Certificate of Analysis (CoA) for a qualified reference standard should compile all this information.

Experimental Protocols

Synthesis of 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

A representative synthesis of pyridylalkylamines often involves the reduction of a corresponding nitrile or oxime. Below is a conceptual workflow for the synthesis of 2-Pyridin-4-ylpropan-1-amine, which helps in understanding the potential for process-related impurities.

G A 4-Methylpyridine C Condensation A->C B Acetaldehyde B->C D 2-(Pyridin-4-yl)propenenitrile C->D [1] Base, [2] Dehydration E Reduction (e.g., H2/Pd-C or LiAlH4) D->E F 2-Pyridin-4-ylpropan-1-amine (Free Base) E->F G HCl in Ether/Isopropanol F->G Salt Formation H 2-Pyridin-4-ylpropan-1-amine Dihydrochloride G->H

Caption: Conceptual synthetic workflow for 2-Pyridin-4-ylpropan-1-amine dihydrochloride.

Potential Process-Related Impurities:

  • Unreacted Starting Materials: 4-Methylpyridine, acetaldehyde.

  • Intermediates: 2-(Pyridin-4-yl)propenenitrile.

  • Over-reduction Products: Potential for reduction of the pyridine ring under harsh conditions.

  • Positional Isomers: If the starting materials are not pure, isomeric impurities can be carried through the synthesis.

  • Solvent Adducts: Formation of adducts with reaction or crystallization solvents.

HPLC Method for Purity Analysis

A stability-indicating RP-HPLC method is essential for assessing the purity of 2-Pyridin-4-ylpropan-1-amine dihydrochloride and for separating it from potential impurities and degradants.

Table 1: HPLC Method Parameters for Purity Analysis

ParameterRecommended Value
Instrument HPLC or UPLC system with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase Acetonitrile : 20mM Potassium Phosphate Buffer (pH 3.0) (20:80, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Wavelength 260 nm
Run Time 15 minutes

*Note: The UV detection wavelength of 260 nm is selected based on the typical

Safety Operating Guide

Proper Disposal Procedures: 2-Pyridin-4-ylpropan-1-amine Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Safety Summary (BLUF)

Bottom Line Up Front: 2-Pyridin-4-ylpropan-1-amine dihydrochloride is a corrosive, acidic organic salt . Unlike neutral organic wastes, its dihydrochloride nature (


) presents immediate incompatibility risks with strong bases (exothermic release of free amine fumes) and oxidizers (fire/explosion).

Immediate Action Card:

  • Waste Stream: Acidic Organic Waste (Do NOT commingle with general neutral solvents until pH validated).

  • Primary Hazard: Corrosive (Acidic), Irritant, Potential Acute Toxicity.

  • Prohibited Mixtures: Bleach/Hypochlorites (Forms toxic chloramines), Strong Bases (Liberates volatile free base), Nitrates/Peroxides.

  • Disposal Method: High-temperature incineration via licensed hazardous waste contractor.

Part 2: Chemical Profile & Hazard Identification[1][2][3][4]

To dispose of this chemical safely, you must understand its dual nature: it is both an organic amine and an inorganic acid salt .

PropertySpecificationOperational Implication
Chemical Structure Pyridine ring + Propyl-amine chain + 2 HClThe pyridine ring is stable; the amine is reactive. The 2 HCl molecules make it significantly acidic in moisture.
Acidity (pH) < 2.0 (in 10% aq. solution)Corrosive. Must be stored in glass or chemically resistant HDPE. Degrades metal containers.
Hygroscopicity HighWill absorb atmospheric moisture and become a sticky, corrosive paste. Keep containers desiccated.
Thermal Stability Decomposes > 200°CReleases HCl gas and Nitrogen Oxides (

) upon heating. Do not autoclave.
RCRA Status (USA) Not P-listed. Likely D002 (Corrosive).[1]Must be characterized as hazardous waste.[2]
The "Dihydrochloride" Factor

The "dihydrochloride" suffix is not a trivial detail. It implies that for every mole of the organic molecule, there are two moles of hydrochloric acid bound to the nitrogen centers.

  • Mechanism: When dissolved in water or moist waste streams, the salt dissociates, lowering the pH drastically.

  • Risk: Adding this solid directly to a waste carboy containing basic organic waste (e.g., waste containing triethylamine or NaOH) will trigger an immediate acid-base exotherm , potentially pressurizing or rupturing the container.

Part 3: Waste Segregation & Compatibility

Effective disposal starts at the bench. You must segregate this chemical correctly to prevent downstream accidents.

Diagram 1: Waste Stream Segregation Logic

This decision tree guides the researcher on where to place the waste based on its state and mixture.

SegregationLogic Start Waste Generation: 2-Pyridin-4-ylpropan-1-amine Dihydrochloride StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Dry Salt Liquid Liquid / Solution StateCheck->Liquid Dissolved SolidBin Solid Waste Bin: Label 'Toxic/Corrosive Organic Solid' Solid->SolidBin SolventCheck Solvent Type? Liquid->SolventCheck AqAcid Aqueous Acidic Stream SolventCheck->AqAcid Water/Buffer OrgSolv Organic Solvent Stream SolventCheck->OrgSolv DMSO/MeOH/DCM SegregatedLiq Segregated Liquid Waste: Label 'Acidic Organic Waste' AqAcid->SegregatedLiq High Acidity Risk pHCheck Check pH Compatibility OrgSolv->pHCheck pHCheck->SegregatedLiq Contains Strong Base? Commingled General Organic Waste (Only if < 5% conc. & pH neutral) pHCheck->Commingled Neutral/Compatible

Caption: Decision matrix for segregating pyridine-amine salts to prevent incompatibility reactions in waste containers.

Part 4: Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Expired/Surplus)

Objective: Prepare the solid salt for incineration without generating dust or liquid waste.

  • Personal Protective Equipment (PPE): Nitrile gloves (double gloved recommended), safety goggles, and lab coat. Use a fume hood to avoid inhaling dust.

  • Container Selection: Use a wide-mouth HDPE (High-Density Polyethylene) or glass jar. Avoid metal cans due to HCl corrosion risk.

  • Transfer:

    • Place the original container inside the disposal jar if it fits.

    • If transferring, use a plastic spatula. Do not generate dust.[3][4][5][6][2][7][8][9][10]

  • Labeling:

    • Apply a hazardous waste label.

    • Constituents: "2-Pyridin-4-ylpropan-1-amine dihydrochloride".

    • Hazards: Check "Toxic" and "Corrosive".[5][1][11]

  • Manifesting: List as "Solid Organic Waste (Pyridine Salt)" for incineration.

Scenario B: Disposal of Liquid Waste (Reaction Mixtures)

Objective: Safely containerize solutions containing the salt.

  • pH Verification: Before adding to a central waste carboy, take a 1 mL aliquot and test pH with a strip.

    • If pH < 3: Neutralize carefully with Sodium Bicarbonate (NaHCO3) only if the protocol allows. Warning: Neutralization liberates the free amine (fishy/foul odor) and generates CO2 gas.

    • Preferred Method: Do not neutralize. Dispose of as "Acidic Organic Waste".

  • Solvent Compatibility:

    • Compatible with: Methanol, Ethanol, DMSO, Dichloromethane.

    • Incompatible: Acetone (potential condensation reactions with amines over long storage), strong oxidizers.

  • Carboy Venting: Ensure the waste cap is vented (e.g., EcoFunnel) to prevent pressure buildup from slow off-gassing.

Part 5: Emergency Contingencies (Spill Cleanup)

Diagram 2: Spill Response Workflow

This workflow ensures safety during an accidental release in the lab.

SpillResponse Spill Spill Detected Assess Assess Volume & State Spill->Assess DrySpill Dry Powder Spill Assess->DrySpill WetSpill Liquid/Solution Spill Assess->WetSpill ActionDry Cover with Wet Paper Towel (Prevent Dust) DrySpill->ActionDry ActionWet Absorb with Vermiculite or Chem-Sorb WetSpill->ActionWet Neutralize Wipe surface with 1% NaHCO3 solution ActionDry->Neutralize ActionWet->Neutralize Bag Double Bag & Label 'Hazardous Debris' Neutralize->Bag

Caption: Operational workflow for containing and cleaning spills of hygroscopic amine salts.

Part 6: Regulatory & Compliance Context

US EPA (RCRA) Classification

While "2-Pyridin-4-ylpropan-1-amine" is not explicitly P-listed or U-listed by specific CAS in 40 CFR 261.33, it falls under Process Waste rules.

  • Characteristic Waste: If the waste solution has a pH

    
     2, it carries the D002  (Corrosivity) code [1].[1]
    
  • Toxicity Characteristic: Unless a specific TCLP test proves otherwise, treat as toxic organic waste.

  • Best Practice: The industry standard for pyridine derivatives is incineration (Waste Code: INCIN) to ensure complete destruction of the aromatic ring [2].

Transport (DOT)

When preparing for off-site disposal:

  • Proper Shipping Name: Corrosive solid, acidic, organic, n.o.s. (contains 2-Pyridin-4-ylpropan-1-amine dihydrochloride).[12]

  • Hazard Class: 8 (Corrosive).

  • Packing Group: II or III (depending on bulk corrosivity data).

References

  • United States Environmental Protection Agency (EPA). 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[13]

  • National Center for Biotechnology Information. PubChem Compound Summary for Pyridine Hydrochloride (Analogous Salt).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets.

  • Fisher Scientific. Safety Data Sheet: Pyridine Hydrochloride.[10] (Used as proxy for salt handling properties).

Disclaimer: This guide is for informational purposes for trained laboratory personnel. Always consult your institution's Environmental Health & Safety (EHS) officer and the specific Safety Data Sheet (SDS) before handling.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.